Ilimaquinone
Description
This compound has been reported in Verongula rigida, Dactylospongia elegans, and other organisms with data available.
structure given in first source; isolated from the Red Sea sponge Smenospongia; inhibits the RNase H. activity of HIV-1 reverse transcriptase
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWITJNSXCXULM-YVUMSICPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221909 | |
| Record name | Illimaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71678-03-0 | |
| Record name | Ilimaquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71678-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imaquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071678030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Illimaquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILIMAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0WAN3N8Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Origin and Scientific Journey of Ilimaquinone: A Technical Guide
Ilimaquinone, a sesquiterpenoid quinone of marine origin, has garnered significant attention from the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth exploration of the origins of this compound, from its initial discovery in the marine ecosystem to its chemical synthesis and the elucidation of its mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Discovery and Natural Source
This compound was first isolated in 1979 from the marine sponge Hippospongia metachromia.[1][2] Since its initial discovery, this vibrant red metabolite has been identified in several other species of marine sponges, including Dactylospongia elegans, Smenospongia aurea, S. cerebriformis, and Verongula rigida.[1][3][4][5] Marine sponges are sessile invertebrates known for producing a vast array of secondary metabolites, many of which are believed to be biosynthesized by symbiotic microorganisms.[6][7]
The initial structural assignment of this compound was later revised in 1987 by Capon and colleagues, who corrected the stereochemistry through detailed spectroscopic analysis.[1][8] This highlights the complexity of elucidating the precise three-dimensional structure of novel natural products.
Chemical Structure and Properties
This compound (IQ) is classified as a merosesquiterpene, indicating that its structure is derived from mixed biosynthetic pathways.[1] Its chemical architecture features a sesquiterpene core, specifically a 4,9-friedodrimane skeleton with four stereocenters, linked to a 2-hydroxy-5-methoxy-1,4-benzoquinone ring.[1][9] This quinone moiety is the primary chromophore, responsible for the compound's characteristic red color, and is central to its chemical reactivity and biological activity.[1]
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀O₄ | [1] |
| Molar Mass | 358.478 g·mol⁻¹ | [1] |
| Class | Sesquiterpenoid Quinone | [1] |
| CAS Number | 71678-03-0 | [1] |
Chemical Synthesis
The compelling biological profile of this compound has motivated numerous research groups to pursue its total synthesis. The first complete synthesis was reported in 1995.[2][8] Synthetic strategies are crucial not only for confirming the structure of the natural product but also for providing a renewable source for further biological investigation and the creation of novel analogs.
Key synthetic approaches have included:
-
Attachment of the Quinone Moiety to a Drimane Skeleton : One common strategy involves the alkylation of an enone derivative of the drimane skeleton with a suitably substituted benzyl bromide, which serves as the precursor to the quinone ring.[9][10] Subsequent oxidation, often using ceric ammonium nitrate (CAN), generates the final quinone structure.[9][10]
-
Radical Decarboxylation and Quinone Addition : An alternative methodology employs a novel radical decarboxylation of a thiohydroxamic acid derivative, which then adds to a benzoquinone.[11][12] This method provides a direct route to assemble the core structure, with final functionalization steps leveraging the electronic effects of a residual thiopyridyl group to achieve the desired regiochemistry.[11][12]
Mechanism of Biological Activity
The biological effects of this compound are largely attributed to the reactivity of its benzoquinone ring, which primarily operates through two distinct mechanisms.[1]
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Redox Cycling : The quinone moiety can undergo a one-electron reduction, mediated by cellular reductants like NAD(P)H, to form a semiquinone radical.[1] This radical can then react with molecular oxygen to regenerate the parent quinone while producing reactive oxygen species (ROS), such as superoxide anions.[1] The resulting oxidative stress can disrupt cellular signaling and induce apoptosis.[1]
-
Nucleophilic (Michael) Addition : The electrophilic positions on the quinone ring are susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins or glutathione.[1] This covalent modification can lead to the inactivation of key enzymes and interfere with critical protein functions and interactions.[1]
These fundamental mechanisms translate into a wide array of observed cellular effects, including the disruption of the Golgi apparatus, induction of apoptosis through mitochondrial pathways, and modulation of key signaling cascades.[2][3][13][14]
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its anticancer effects by intervening in several critical cellular signaling pathways.
-
Mitochondrial-Mediated Apoptosis : Studies in human colorectal carcinoma cells (HCT-116) demonstrate that this compound induces apoptosis by decreasing the mitochondrial membrane potential.[13] This leads to the activation of initiator caspase-9 and executioner caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[13]
-
GADD153 (CHOP) Upregulation : In prostate cancer cells, this compound's antiproliferative effect is linked to the upregulation and nuclear translocation of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also known as CHOP.[2][14] This transcription factor is a key component of the endoplasmic reticulum stress response that can lead to cell cycle arrest and apoptosis.
-
Wnt/β-catenin Pathway Inhibition : In multiple myeloma cells, this compound has been shown to inhibit β-catenin response transcription by down-regulating the levels of intracellular β-catenin.[3] This degradation of β-catenin suppresses the expression of target genes like cyclin D1 and c-myc, thereby inhibiting cell proliferation.[3]
-
Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition : this compound can inhibit PDK1, an enzyme that is highly expressed in many cancers and plays a crucial role in the Warburg effect (aerobic glycolysis).[5][15] By inhibiting PDK1, this compound reduces the phosphorylation of its substrate PDHA1, which is proposed to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased ROS and apoptosis.[5]
Quantitative Biological Data
The cytotoxicity of this compound has been evaluated against a range of human cancer cell lines. The data consistently demonstrates potent antiproliferative activity.
| Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
| PC-3 | Prostate Cancer | GI₅₀ | 2.6 | [2] |
| LNCaP | Prostate Cancer | GI₅₀ | 4.6 | [2] |
| DU-145 | Prostate Cancer | GI₅₀ | 5.8 | [2] |
| A549 | Non-small Cell Lung Cancer | GI₅₀ | ~5 | [14] |
| Hep3B | Hepatocellular Carcinoma | GI₅₀ | ~5 | [14] |
| HCT-116 | Colorectal Carcinoma | IC₅₀ | ~10-20 (Time dependent) | [13] |
| RPMI-8226 | Multiple Myeloma | IC₅₀ | ~5-10 | [3] |
GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibition.
Experimental Protocols
Isolation of this compound from Marine Sponge
This protocol is a generalized procedure based on descriptions of marine natural product isolation.[3]
-
Extraction : Freeze-dried and ground sponge material (e.g., Smenospongia aurea) is exhaustively extracted with an organic solvent such as ethanol or methanol at room temperature.
-
Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation : The fraction containing this compound (typically the less polar ethyl acetate or hexane fractions) is subjected to further purification. This involves multiple steps of chromatography.
-
Silica Gel VLC/Column Chromatography : The active fraction is first separated using vacuum liquid chromatography (VLC) or a gravity column over silica gel, eluting with a gradient of solvents (e.g., hexane/acetone).[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
HPLC Purification : Fractions enriched with this compound are pooled and purified to homogeneity using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with an isocratic mobile phase like methanol/water.[3]
-
-
Structure Elucidation : The pure compound's structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison to literature data.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.[13]
-
Cell Seeding : Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
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Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). The cells are then incubated for a specified time period (e.g., 24, 48, or 72 hours).
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MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
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Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated from the dose-response curve.[13]
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses this compound's effect on mitochondrial integrity, a key event in apoptosis.[13]
-
Cell Culture and Treatment : HCT-116 cells are grown on coverslips or in multi-well plates and treated with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Staining : The cells are washed with phosphate-buffered saline (PBS) and then incubated with a cationic, lipophilic fluorescent dye such as JC-1 or Rhodamine 123 in the dark.
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In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
-
Imaging/Quantification : The cells are washed again to remove excess dye. The change in fluorescence is observed using a fluorescence microscope or quantified using a flow cytometer.
-
Analysis : A shift from red to green fluorescence (in the case of JC-1) in the treated cells compared to the control cells indicates a loss of mitochondrial membrane potential, signifying mitochondrial-mediated apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Ethylsmenoquinone, Marine Sponge Metabolites, Suppress the Proliferation of Multiple Myeloma Cells by Down-Regulating the Level of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites Pelorol and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Total Synthesis of (-)-Ilimaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of (-)-Ilimaquinone via a Radical Decarboxylation and Quinone Addition Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Ilimaquinone: A Technical Guide to a Marine Sponge-Derived Bioactive Compound
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ilimaquinone, a sesquiterpenoid quinone first isolated from the marine sponge Hippospongia metachromia, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its promising anticancer properties. Detailed experimental protocols for its extraction and purification, along with key bioassays to evaluate its efficacy, are presented. Furthermore, this guide delves into the molecular mechanisms of action of this compound, particularly its ability to induce apoptosis through the activation of the p53 tumor suppressor pathway and its sensitization of cancer cells to TRAIL-induced cell death. Quantitative data on its cytotoxic effects against various cancer cell lines are summarized, and its impact on cellular signaling pathways is visualized through detailed diagrams. This document serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this marine natural product.
Introduction
Marine sponges are a prolific source of novel secondary metabolites with a wide range of biological activities.[1] Among these, this compound, a sesquiterpenoid quinone, has emerged as a particularly promising compound. First isolated in 1979 from the Hawaiian sponge Hippospongia metachromia, it has since been identified in other sponge species, including Dactylospongia elegans and Halichondria species.[1]
This compound's chemical structure features a unique 4,9-friedodrimane skeleton linked to a 2,5-dioxygenated benzoquinone moiety.[1] This structure is responsible for its characteristic red color and, more importantly, its diverse bioactivities, which include anti-HIV, antimicrobial, anti-inflammatory, and potent anticancer effects. The quinone ring is a key functional feature, participating in redox cycling and nucleophilic addition reactions, which are believed to be central to its mechanism of action.[1] This guide provides a detailed exploration of the scientific knowledge surrounding this compound, from its discovery to its potential as a therapeutic agent.
Isolation and Purification of this compound
The following protocol outlines a comprehensive procedure for the isolation and purification of this compound from the marine sponge Hippospongia metachromia. This protocol is a synthesized methodology based on established natural product chemistry techniques.
Sponge Collection and Preparation
-
Collection: Specimens of Hippospongia metachromia are collected by scuba diving.
-
Storage: Immediately after collection, the sponge material is frozen to prevent degradation of the secondary metabolites.
-
Preparation: The frozen sponge is cut into small pieces and then lyophilized (freeze-dried) to remove water. The dried sponge material is then ground into a fine powder to increase the surface area for extraction.
Extraction
-
Solvent Extraction: The powdered sponge material is extracted exhaustively with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1 v/v) at room temperature. This process is typically repeated three times to ensure complete extraction of the metabolites.
-
Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation (Column Chromatography):
-
The crude extract is subjected to column chromatography on silica gel.
-
A solvent gradient is used for elution, starting with a non-polar solvent such as n-hexane and gradually increasing the polarity by adding ethyl acetate (EtOAc). .
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Fine Purification (High-Performance Liquid Chromatography - HPLC):
-
Fractions enriched with this compound are pooled, concentrated, and further purified by reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, Mass Spectrometry).
-
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of this compound (IQ) and 5-epi-Ilimaquinone (EPI) against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | HCT-116 | Colorectal Carcinoma | Not specified | [2] |
| This compound | RKO | Colon Cancer | Not specified | [2][3] |
| 5-epi-Ilimaquinone | 501Mel | Melanoma | 1.72 (72h) | Not specified |
Note: This table is a compilation of data from various sources and experimental conditions may vary.
Experimental Protocols for Bioactivity Assessment
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Cell Fixation: Discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader. The percentage of cell survival is calculated relative to untreated control cells.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the activation of p53.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (Ser15), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the cell cycle distribution of a cell population.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells with phosphate-buffered saline (PBS) and then stain with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Molecular Mechanisms of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and disrupting cellular processes.
Activation of the p53 Signaling Pathway
This compound has been shown to activate the tumor suppressor protein p53, a key regulator of cell cycle arrest and apoptosis.[3][4] This activation is achieved through the phosphorylation of p53 at the Serine 15 residue, which leads to its stabilization and accumulation in the nucleus.[2][3][5] Activated p53 then transcriptionally upregulates its target genes, such as p21, which induces cell cycle arrest, and pro-apoptotic proteins like Bax, leading to the initiation of the intrinsic apoptotic cascade.[2]
Sensitization to TRAIL-Induced Apoptosis
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent because it selectively induces apoptosis in cancer cells. However, many cancer cells develop resistance to TRAIL. This compound has been shown to sensitize resistant cancer cells to TRAIL-induced apoptosis.[6] This sensitization occurs through the generation of reactive oxygen species (ROS), which in turn activates the ERK and p38 MAPK signaling pathways.[6] This cascade leads to the upregulation of the transcription factor CHOP, which then increases the expression of the TRAIL death receptors DR4 and DR5 on the cell surface, ultimately enhancing the apoptotic signal.[6]
Conclusion
This compound, a marine sponge-derived sesquiterpenoid quinone, stands out as a compelling candidate for further investigation in the field of oncology. Its potent cytotoxic effects against a range of cancer cell lines, coupled with its multifaceted mechanisms of action, underscore its therapeutic potential. This technical guide has provided a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, offering detailed protocols and insights into its molecular interactions. The ability of this compound to activate the p53 tumor suppressor pathway and to sensitize cancer cells to TRAIL-induced apoptosis highlights its potential to overcome drug resistance and enhance the efficacy of existing cancer therapies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound and its analogues in the treatment of cancer. The continued exploration of marine natural products like this compound holds great promise for the discovery of novel and effective anticancer agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Activation of p53 with this compound and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of p53 with this compound and ethylsmenoquinone, marine sponge metabolites, induces apoptosis and autophagy in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ilimaquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological activities of ilimaquinone, a marine-derived sesquiterpenoid quinone with significant potential in drug discovery.
Chemical Structure and Properties
This compound is a natural product first isolated from the marine sponge Hippospongia metachromia. Its structure features a unique 4,9-friedodrimane skeleton fused to a benzoquinone ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione[1] |
| Molecular Formula | C₂₂H₃₀O₄[1] |
| Molar Mass | 358.47 g/mol [1] |
| CAS Number | 71678-03-0[1] |
| Appearance | Red solid |
| Solubility | Soluble in DMSO |
Stereochemistry
The stereochemistry of this compound was initially misassigned and later revised. The correct absolute configuration of the four stereocenters in the decalin ring system is crucial for its biological activity.
Table 2: Absolute Stereochemistry of this compound
| Stereocenter | Configuration |
| C1 | R |
| C2 | S |
| C4a | S |
| C8a | S |
This compound naturally co-occurs with its epimer, epi-ilimaquinone. The stereochemical difference lies in the configuration at one of the stereocenters within the decalin ring, which influences its pharmacokinetic properties.
Quantitative Biological Data
This compound exhibits a range of biological activities, including anticancer, anti-HIV, and anti-inflammatory effects. Its cytotoxic and pharmacokinetic properties have been quantitatively assessed.
Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (μM) |
| PC-3 | Prostate Cancer | 2.6 |
| DU145 | Prostate Cancer | 5.8 |
| LNCaP | Prostate Cancer | 4.6 |
| MG63 | Osteosarcoma | 4.9 |
| A549 | Non-small cell lung cancer | 4.1 |
| Hep3B | Hepatocellular carcinoma | 12.0 |
| HCT-116 | Colorectal Carcinoma | 17.89[2] |
Table 4: Pharmacokinetic Parameters of this compound and Epi-ilimaquinone in Rats
| Parameter | This compound | Epi-ilimaquinone |
| Administration | Intravenous | Oral |
| Dose | 10 mg/kg | 20 mg/kg |
| Cₘₐₓ (μg/mL) | - | 0.94 ± 0.19 |
| AUC (μg·h/mL) | 3.39 ± 0.61 | - |
| Clearance (L/h/kg) | - | - |
| Elimination Half-life (h) | 1.2 | 1.2 |
| Absolute Bioavailability (%) | - | 38 |
Experimental Protocols
The following are summaries of key experimental protocols related to this compound. For complete and detailed procedures, please refer to the cited literature.
Stereoselective Total Synthesis of (-)-Ilimaquinone
The total synthesis of (-)-ilimaquinone has been achieved through various routes. One notable method involves a radical decarboxylation and quinone addition strategy.[3][4]
Summary of the Synthetic Protocol by Ling et al. (2002):
The synthesis commences with the preparation of a thiohydroxamic acid derivative from a suitable carboxylic acid precursor derived from a chiral starting material to establish the desired stereochemistry of the decalin core. This derivative then undergoes a photochemical radical decarboxylation in the presence of benzoquinone. The resulting radical intermediate adds to the benzoquinone to form the core structure of this compound. Subsequent steps involve the regioselective introduction of the methoxy and hydroxyl groups onto the quinone ring, leveraging the electronic effects of the thiopyridyl group, followed by final functional group manipulations to yield (-)-ilimaquinone. The synthetic route is designed to be efficient and scalable, avoiding the use of protecting groups in the later stages.[3]
Disclaimer: This is a simplified summary. The original publication by Ling et al. should be consulted for detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods.
Determination of Absolute Stereochemistry
The absolute stereochemistry of this compound was revised based on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in conjunction with chemical degradation studies.
Summary of Spectroscopic Analysis:
The initial structural elucidation of this compound led to an incorrect assignment of its stereochemistry. Later studies involved detailed 1D and 2D NMR experiments (such as COSY, HMQC, and NOESY) on the natural product and its derivatives. These experiments allowed for the unambiguous assignment of the relative stereochemistry of the four chiral centers in the decalin ring system. The absolute stereochemistry was then established by comparing the experimental CD spectrum of a degradation product with that of a known compound, or through the application of Mosher's method on a suitable derivative. The revised stereochemistry was further confirmed by the total synthesis of the natural product with the correct absolute configuration.
Disclaimer: This is a general summary of the approach. The specific details of the spectroscopic data and their interpretation can be found in the original research articles on the stereochemical revision of this compound.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.
References
- 1. BioKB - Relationship - this compound - activates - PARP1 [biokb.lcsb.uni.lu]
- 2. Synthesis of (-)-ilimaquinone via a radical decarboxylation and quinone addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activities of Ilimaquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilimaquinone, a sesquiterpenoid quinone originally isolated from marine sponges, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in pharmacology, toxicology, and drug discovery.
Introduction
This compound is a marine-derived natural product that has demonstrated a broad spectrum of biological activities.[1] Its unique chemical structure, featuring a quinone moiety, is believed to be central to its diverse pharmacological effects.[2] This document synthesizes the current understanding of this compound's mechanisms of action, providing a foundation for further investigation and potential therapeutic development.
Anticancer Activity
This compound exhibits potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][3] Its anticancer activity is mediated through multiple mechanisms, including the induction of cell cycle arrest and apoptosis via several distinct signaling pathways.
Cytotoxicity and Anti-proliferative Effects
This compound has been shown to inhibit the growth of various cancer cell lines in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for several cell lines are summarized in the table below.
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference(s) |
| Human Cancer Cell Lines | ||||
| PC-3 | Prostate Cancer | SRB | GI50: 2.6 | [4] |
| LNCaP | Prostate Cancer | SRB | GI50: 4.6 | [4] |
| A549 | Non-small Cell Lung Cancer | MTT | GI50: 10.5 | [5] |
| Hep3B | Hepatocellular Carcinoma | SRB | Not specified | [3] |
| HCT-116 | Colorectal Carcinoma | MTT | IC50: 17.89 | [6] |
| DLD-1 | Colorectal Carcinoma | MTT | GI50: 50.16 | [5] |
| RKO | Colorectal Carcinoma | MTT | GI50: 37.3 | [5] |
| Murine Cancer Cell Lines | ||||
| LLC | Lewis Lung Carcinoma | MTT | GI50: 8.612 | [5] |
Mechanisms of Anticancer Action
This compound induces apoptosis in cancer cells through the upregulation and nuclear translocation of the growth arrest and DNA damage-inducible gene 153 (GADD153), also known as C/EBP homologous protein (CHOP).[2][4] This pathway is a key component of the endoplasmic reticulum (ER) stress response. This compound's pro-apoptotic effect is significantly reduced in cells where GADD153 expression is suppressed.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Mechanism of Action of Ilimaquinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilimaquinone (IQ), a sesquiterpene quinone originally isolated from the marine sponge Hippospongia metachromia, has emerged as a compound of significant interest in cancer research.[1] Its multifaceted mechanism of action at the cellular level, targeting fundamental processes such as Golgi apparatus integrity, cell cycle progression, and key signaling pathways, underscores its potential as a novel anti-cancer agent. This technical guide provides an in-depth overview of the cellular and molecular mechanisms through which this compound exerts its cytotoxic and anti-proliferative effects, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values.
| Cell Line | Cancer Type | Value (µM) | Assay Type | Reference |
| A549 | Non-small cell lung cancer | 1.8 | GI50 | [2] |
| DLD-1 | Colorectal cancer | 3.6 | GI50 | [2] |
| RKO | Colorectal cancer | 4.2 | GI50 | [2] |
| LLC | Lewis Lung Carcinoma | 6.8 | GI50 | [2] |
| PC-3 | Prostate Cancer | 10.1 | IC50 | [3] |
| HCT-116 | Colorectal Carcinoma | 17.89 | IC50 | [4] |
| MCF-7 | Breast Cancer | 10.6 | IC50 | [3] |
| MDA-MB-231 | Breast Cancer | 13.5 | IC50 | [3] |
| SCC4 | Oral Squamous Cell Carcinoma | 7.5 | IC50 | [3] |
| SCC2095 | Oral Squamous Cell Carcinoma | 8.5 | IC50 | [3] |
Core Cellular Mechanisms of Action
This compound's anti-cancer activity is not attributed to a single target but rather to its ability to disrupt multiple, interconnected cellular processes. The primary mechanisms identified to date include the induction of Golgi apparatus vesiculation, activation of apoptotic pathways, cell cycle arrest, and modulation of critical signaling networks.
Golgi Apparatus Vesiculation
A hallmark of this compound's cellular activity is its ability to induce the complete and reversible vesiculation of the Golgi apparatus.[5] This disruption of the Golgi complex inhibits protein transport along the secretory pathway, although transport from the endoplasmic reticulum (ER) to the vesiculated Golgi membranes remains unaffected.[5] The process is microtubule-independent and distinct from the effects of other Golgi-disrupting agents like Brefeldin A, as it does not cause retrograde transport of Golgi enzymes into the ER.[5] While this was one of the first observed effects of this compound, some studies suggest that the inhibition of cancer cell growth may not be solely through Golgi fragmentation.[6]
Induction of Apoptosis and Cell Cycle Arrest
This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is often preceded by cell cycle arrest, primarily at the G1 or G2/M phase, preventing cancer cells from proliferating.[3][6]
Apoptosis Induction: The apoptotic response to this compound is multifaceted and involves:
-
Mitochondrial-mediated pathway: this compound can trigger the intrinsic apoptotic pathway, characterized by a decrease in the mitochondrial membrane potential, and the activation of caspase-9 and caspase-3.[4]
-
Death Receptor Upregulation: It can sensitize cancer cells to TRAIL-induced apoptosis by upregulating the expression of death receptors DR4 and DR5.[7]
-
p53 Activation: this compound stabilizes and activates the p53 tumor suppressor protein, a key regulator of apoptosis.[8]
Cell Cycle Arrest: this compound has been shown to induce a G1 phase arrest in the cell cycle.[6] This arrest is associated with the upregulation of cell cycle inhibitors like p21WAF1/CIP1.[8]
Modulation of Key Signaling Pathways
The anti-cancer effects of this compound are orchestrated through its influence on several critical signaling pathways.
This compound activates the p53 pathway by promoting the phosphorylation of p53 at Serine 15. This phosphorylation prevents its degradation, leading to p53 accumulation.[8] Activated p53 then upregulates the expression of its target genes, such as p21, which mediates cell cycle arrest, and Bax, which promotes apoptosis.[8]
This compound treatment can lead to the generation of reactive oxygen species (ROS).[7] This increase in ROS activates the extracellular-signal regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[7] These kinases, in turn, lead to the upregulation of the transcription factor C/EBP homologous protein (CHOP), also known as GADD153.[6][7] CHOP then promotes the expression of death receptors DR4 and DR5, sensitizing the cells to apoptosis.[7]
Recent studies have identified this compound as a novel inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[9] PDK1 is a key enzyme in the Warburg effect, a metabolic characteristic of many cancer cells, where it promotes aerobic glycolysis. By inhibiting PDK1, this compound reduces the phosphorylation of the pyruvate dehydrogenase (PDH) E1α subunit, thereby reactivating the PDH complex.[9] This leads to a metabolic shift from glycolysis towards oxidative phosphorylation, increased mitochondrial ROS production, and subsequent apoptosis.[9] Computational modeling suggests that this compound interferes with the ATP-binding pocket of PDK1.[9]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvest: Harvest approximately 1 x 10^6 cells after treatment with this compound.[10]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix on ice for at least 30 minutes.[10]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[10]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL).[11]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.[11]
-
Incubation: Incubate the cells in the dark at room temperature for 5-10 minutes.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. DNA content is measured by the fluorescence intensity of the PI.[10]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment, collect both the adherent and floating cells. Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: After this compound treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p53, anti-caspase-3, anti-CHOP) overnight at 4°C.
-
Washing: Wash the membrane several times with washing buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Experimental Workflow
A typical workflow for investigating the cellular mechanism of action of this compound is depicted below.
Conclusion
This compound is a promising anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to disrupt the Golgi apparatus, induce apoptosis and cell cycle arrest, and modulate key signaling pathways like p53, MAPK, and PDK1, highlights its potential for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the anti-neoplastic properties of this marine-derived compound. Further research into the precise molecular interactions and the in vivo efficacy of this compound is warranted to translate these promising cellular effects into clinical applications.
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits gap-junctional communication prior to Golgi fragmentation and block in protein transport [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of p53 with this compound and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. cancer.wisc.edu [cancer.wisc.edu]
The Antiproliferative Effects of Ilimaquinone on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ilimaquinone (IQ), a sesquiterpene quinone originally isolated from marine sponges, has demonstrated significant antiproliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, focusing on its impact on cell cycle progression, induction of apoptosis, and modulation of key signaling pathways. Detailed experimental protocols for assays used to characterize these effects are provided, along with a quantitative summary of its cytotoxic efficacy. Visual representations of the signaling cascades and experimental workflows are included to facilitate a comprehensive understanding of this compound's potential as a novel anti-cancer agent.
Introduction
Marine organisms are a rich source of novel bioactive compounds with therapeutic potential.[1] this compound, a metabolite derived from sea sponges, has emerged as a promising candidate for cancer therapy due to its potent cytotoxic effects against various cancer cell types.[1][2] Initially recognized for its ability to induce vesiculation of the Golgi apparatus, subsequent research has revealed that its primary anticancer activity stems from the induction of cell cycle arrest and apoptosis through multiple signaling pathways.[1][3] This document serves as a technical resource for researchers engaged in the study and development of this compound and related compounds as cancer therapeutics.
Antiproliferative Activity of this compound
This compound exhibits a dose-dependent inhibitory effect on the proliferation of a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HCT-116 | Colorectal Carcinoma | 17.89 | MTT Assay | [4] |
| MCF-7 | Breast Cancer | 10.6 | MTT Assay | [5] |
| MDA-MB-231 | Breast Cancer | 13.5 | MTT Assay | [5] |
| PC-3 | Prostate Cancer | 10.1 | Not Specified | [6] |
| A549 | Non-small cell lung cancer | 2.6 - 19.8 | SRB Assay | [2][7] |
| LNCaP | Prostate Cancer | 2.6 - 19.8 | SRB Assay | [2][7] |
| Hep3B | Hepatocellular Carcinoma | 2.6 - 19.8 | SRB Assay | [2][7] |
Mechanisms of Action
This compound exerts its antiproliferative effects through a multi-pronged approach that includes inducing cell cycle arrest and promoting apoptosis via several distinct signaling pathways.
Cell Cycle Arrest
This compound has been shown to induce a G1 phase arrest in the cell cycle of cancer cells.[1][2] This is characterized by an accumulation of cells in the G1 phase and a corresponding decrease in the proportion of cells in the S and G2/M phases.[1] This arrest prevents the cancer cells from replicating their DNA and proceeding to mitosis, thereby inhibiting proliferation.
Induction of Apoptosis
A primary mechanism of this compound-induced cell death is the activation of apoptosis, or programmed cell death. This is achieved through the modulation of several key signaling pathways.
This compound triggers the intrinsic pathway of apoptosis, which is mediated by the mitochondria.[4][5] This pathway is initiated by a decrease in the mitochondrial membrane potential (ΔΨm).[4] Key events in this pathway include the downregulation of the anti-apoptotic protein Bcl-2 and the increased expression and activation of caspase-9 and caspase-3.[4][5] Activated caspase-3 then cleaves essential cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Figure 1: this compound-induced mitochondrial-mediated apoptosis pathway.
This compound has been observed to induce the upregulation and nuclear translocation of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also known as CHOP.[1] GADD153 is a transcription factor that plays a crucial role in mediating apoptosis in response to cellular stress. The antiproliferative effect of this compound is significantly reduced in cells where GADD153 expression is suppressed, indicating the importance of this pathway.[1]
This compound acts as a novel inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1).[7][8] PDK1 is often overexpressed in cancer cells and contributes to the Warburg effect by shunting glucose metabolism away from oxidative phosphorylation towards aerobic glycolysis.[8][9] By inhibiting PDK1, this compound reduces the phosphorylation of its substrate, the E1α subunit of the pyruvate dehydrogenase complex (PDHA1).[8] This leads to increased oxygen consumption and the generation of mitochondrial reactive oxygen species (ROS), which in turn depolarizes the mitochondrial membrane and induces apoptotic cell death.[8][10]
Figure 2: this compound's inhibition of the PDK1 pathway leading to apoptosis.
Effect on the Golgi Apparatus
While this compound is known to cause the vesiculation of the Golgi apparatus, studies have indicated that this is not the primary mechanism responsible for its antiproliferative effects.[1][3] The breakdown of the Golgi membranes into small vesicular structures does, however, block protein transport along the secretory pathway.[3] This effect is reversible upon removal of the compound.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antiproliferative effects of this compound.
Cell Viability and Cytotoxicity Assays
This colorimetric assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[11][12][13]
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Treatment: Expose cells to a range of this compound concentrations for a specified time.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[2][4][5][14]
Figure 3: General workflow for cell viability assays like MTT and SRB.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[1][6][7][15][16]
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest and wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Analysis: Add more 1X Annexin V binding buffer and analyze the cells by flow cytometry immediately.[9][17][18][19][20]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a solution like 0.25% Triton X-100 in PBS.
-
Equilibration: Incubate the samples in TdT Equilibration Buffer.
-
Labeling: Incubate the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTP at 37°C.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Analysis: The labeled DNA fragmentation can be visualized by fluorescence microscopy or quantified by flow cytometry.[21][22][23][24][25]
JC-1 is a cationic dye that indicates mitochondrial health.
-
Cell Preparation: Culture cells to the desired confluency.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer.[26][27][28][29][30]
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a method like the Bradford or BCA assay.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, caspase-3, GADD153) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[31][32][33][34][35]
Conclusion
This compound demonstrates potent antiproliferative effects against a range of cancer cell lines, primarily through the induction of G1 cell cycle arrest and apoptosis. Its multifaceted mechanism of action, involving the mitochondrial-mediated pathway, GADD153 upregulation, and inhibition of the key metabolic regulator PDK1, makes it an attractive candidate for further preclinical and clinical investigation. The detailed protocols provided in this guide offer a robust framework for researchers to further elucidate the anticancer properties of this compound and to explore its therapeutic potential in oncology. As research progresses, a deeper understanding of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies will be crucial in translating its promising in vitro activity into clinical applications.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ZA [thermofisher.com]
- 3. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. protocols.io [protocols.io]
- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. kumc.edu [kumc.edu]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. biotna.net [biotna.net]
- 23. promega.com [promega.com]
- 24. media.cellsignal.com [media.cellsignal.com]
- 25. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. 101.200.202.226 [101.200.202.226]
- 29. abcam.com [abcam.com]
- 30. chem-agilent.com [chem-agilent.com]
- 31. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 32. Western blot protocol | Abcam [abcam.com]
- 33. Western Blot Protocol | Proteintech Group [ptglab.com]
- 34. cusabio.com [cusabio.com]
- 35. Western Blot Protocols and Recipes | Thermo Fisher Scientific - UZ [thermofisher.com]
Ilimaquinone: A Marine-Derived Sesquiterpenoid with Potent Antiviral and Anti-inflammatory Activities
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ilimaquinone (IQ) is a sesquiterpenoid quinone first isolated in 1979 from the marine sponge Hippospongia metachromia.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Structurally, this compound features a 4,9-friedodrimane skeleton linked to a 2,5-dioxygenated benzoquinone ring.[1] The reactivity of this benzoquinone moiety, particularly its ability to participate in redox cycling, is believed to be central to its biological effects.[1] This technical guide provides a comprehensive overview of the antiviral and anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Antiviral Properties of this compound
This compound has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).[4][6] Its primary mechanism of action is the selective inhibition of the RNase H activity of HIV-1 reverse transcriptase (RT).[6]
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
HIV-1 RT is a multifunctional enzyme essential for the viral replication cycle, possessing both RNA-dependent DNA polymerase and RNase H activities. This compound selectively targets the RNase H function, which is responsible for degrading the RNA strand of RNA-DNA hybrids during reverse transcription.[6]
Studies have shown that this compound inhibits the RNase H activity of HIV-1 RT at concentrations between 5 to 10 µg/ml.[6] In contrast, the RNA-dependent and DNA-dependent DNA polymerase functions of the enzyme are significantly less susceptible to inhibition by this compound.[6] The specificity of this inhibition is highlighted by the finding that synthetic derivatives of this compound with modifications to the 6'-hydroxyl group of the quinone ring were ineffective at blocking the RNase H function, suggesting this specific chemical feature is crucial for its inhibitory activity.[6]
Quantitative Data: Antiviral Activity
The following table summarizes the reported antiviral activity of this compound.
| Virus | Target Enzyme/Process | Activity Metric | Value/Concentration | Reference |
| HIV-1 | Reverse Transcriptase (RNase H activity) | Inhibitory Concentration | 5 - 10 µg/ml | [6] |
Experimental Protocol: HIV-1 Reverse Transcriptase RNase H Assay
The selective inhibition of the RNase H activity of HIV-1 reverse transcriptase by this compound was determined using a specific enzymatic assay. While the original source provides a high-level overview, a typical protocol for such an assay is detailed below.
Objective: To measure the inhibition of HIV-1 RT RNase H activity by this compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
RNase H substrate: A radiolabeled RNA-DNA hybrid (e.g., [³H]poly(A)•poly(dT))
-
Assay Buffer: Containing Tris-HCl, KCl, MgCl₂, DTT, and a non-ionic detergent.
-
Trichloroacetic acid (TCA) solution
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes, each containing the assay buffer, a specific concentration of this compound (or solvent control), and the RNase H substrate.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of recombinant HIV-1 RT to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow for enzymatic degradation of the RNA strand.
-
Reaction Termination: Stop the reaction by adding cold TCA solution. This precipitates the undigested nucleic acid substrate.
-
Separation: Incubate the tubes on ice to ensure complete precipitation. The digested, acid-soluble ribonucleotides will remain in the supernatant.
-
Filtration: Collect the precipitated, undigested substrate by vacuum filtration through glass fiber filters. Wash the filters with TCA and ethanol to remove any remaining soluble material.
-
Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The amount of radioactivity remaining on the filter is inversely proportional to the RNase H activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the RNase H activity.
Anti-inflammatory Properties of this compound
This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.[2][4][7] Research has pointed towards its ability to suppress the production of nitric oxide (NO) and to modulate the activity of the transcription factor NF-κB.[2][4]
Mechanism of Action: Modulation of Inflammatory Pathways
This compound's anti-inflammatory activity is linked to its interference with pro-inflammatory signaling cascades. It has been shown to inhibit the DNA binding of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[4] While the precise mechanism of NF-κB inhibition is not fully elucidated, it represents a critical aspect of this compound's ability to quell inflammatory responses. Additionally, some studies suggest that sesquiterpenoid quinones can inhibit phospholipase A2 (sPLA2), an enzyme that releases arachidonic acid, a precursor to pro-inflammatory eicosanoids.[8]
Quantitative Data: Cytotoxicity and Anti-proliferative Activity
While specific quantitative data for anti-inflammatory endpoints like cytokine inhibition are not detailed in the provided search results, extensive data exists on this compound's cytotoxic and anti-proliferative effects against various cancer cell lines. This information is crucial for understanding its therapeutic window.
| Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
| A549 | Non-small cell lung cancer | GI50 | Value not specified, but lowest among tested lines | [9] |
| HCT-116 | Colorectal carcinoma | IC50 | 17.89 | [3] |
| PC-3 | Prostate cancer | GI50 | 2.6 | [7] |
| DU-145 | Prostate cancer | GI50 | 5.8 | [7] |
| LNCaP | Prostate cancer | GI50 | 4.6 | [7] |
Experimental Protocol: Cell Viability and Cytotoxicity Assays
The cytotoxic and anti-proliferative effects of this compound are commonly evaluated using colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays.
Objective: To assess cell viability by measuring mitochondrial metabolic activity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3][9]
Procedure:
-
Cell Seeding: Seed cells (e.g., A549 or HCT-116) in a 96-well plate at a density of approximately 10,000 cells per well and incubate for 24 hours.[3][9]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24 hours).[9]
-
MTT Addition: Add MTT solution (e.g., 2 mg/mL) to each well and incubate for an additional period (e.g., 4 hours) to allow for formazan crystal formation.[9]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 540 nm.[9]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 or GI50 value, representing the concentration of this compound that causes 50% inhibition of cell growth.
Objective: To assess cell viability by quantifying total cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which reflects the cell number.[4][7]
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for seeding and treating cells with this compound.
-
Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with water to remove unbound TCA.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Wash and Dry: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add a basic solution (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Conclusion and Future Directions
This compound, a natural product from marine sponges, demonstrates significant potential as a therapeutic lead due to its dual antiviral and anti-inflammatory activities. Its selective inhibition of the HIV-1 RT RNase H domain presents a distinct mechanism compared to many existing antiretroviral drugs.[6] Furthermore, its ability to modulate the NF-κB signaling pathway underscores its potential for treating a range of inflammatory conditions.[4] The extensive data on its potent anti-proliferative effects against various cancer cell lines also opens avenues for oncological research.[3][4][7][9]
Future research should focus on elucidating the precise molecular interactions between this compound and its biological targets, such as the NF-κB complex and sPLA2 enzymes. Structure-activity relationship (SAR) studies on synthetic derivatives could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic profiles. While preclinical data is promising, further in vivo studies are necessary to validate the efficacy and safety of this compound in animal models of viral and inflammatory diseases, paving the way for potential clinical investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Illimaquinone, a selective inhibitor of the RNase H activity of human immunodeficiency virus type 1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity [mdpi.com]
Methodological & Application
Method for Studying Golgi Disruption with Ilimaquinone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilimaquinone (IQ) is a marine sponge metabolite known to be a potent disruptor of the Golgi apparatus. It induces the complete and reversible vesiculation of Golgi membranes into small vesicular structures (VGMs), thereby blocking protein transport through the secretory pathway.[1] Unlike other Golgi-disrupting agents like Brefeldin A (BFA), this compound's mechanism is distinct as it does not cause the retrograde transport of Golgi enzymes into the endoplasmic reticulum (ER).[1] This unique property makes this compound a valuable tool for studying Golgi structure, function, and dynamics. Beyond its effects on the Golgi, this compound has been shown to possess anticancer, anti-HIV, and anti-inflammatory properties, with some of its anticancer activities linked to the induction of apoptosis and autophagy, potentially independent of Golgi fragmentation.[2][3]
These application notes provide detailed protocols for utilizing this compound to study Golgi disruption in cultured mammalian cells. The methodologies cover the visualization of Golgi fragmentation, the analysis of protein transport inhibition, and the quantification of these effects.
Data Presentation
Table 1: Effects of this compound on Cellular Processes
| Cellular Process | Observed Effect with this compound | Typical Concentration Range | Typical Treatment Time | Key References |
| Golgi Morphology | Complete vesiculation of Golgi cisternae into VGMs. | 1-25 µM | 30 min - 2 hours | [1] |
| Protein Transport | Inhibition of anterograde transport from the cis-Golgi onward. | 1-25 µM | 30 min - 2 hours | [1] |
| Gap Junctions | Abrupt decrease in gap-junctional communication. | 10-50 µM | 15 min - 1 hour | [4] |
| Apoptosis | Induction of apoptosis in cancer cell lines. | 2-15 µM (IC50) | 24 - 72 hours | [2] |
| Cell Cycle | G1 phase arrest in cancer cell lines. | 2-10 µM | 24 - 48 hours | [3] |
Experimental Protocols
Protocol 1: Analysis of Golgi Morphology by Immunofluorescence Microscopy
This protocol details the steps to visualize this compound-induced Golgi fragmentation using immunofluorescence staining of a Golgi resident protein, such as GM130 or Golgin-97.
Materials:
-
Cultured mammalian cells (e.g., HeLa, NRK, or CHO cells)
-
Glass coverslips
-
6-well plates
-
This compound (IQ) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130 or anti-Golgin-97)
-
Fluorophore-conjugated secondary antibody
-
DAPI solution
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in 6-well plates and culture until they reach 60-70% confluency.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium at desired concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a DMSO-only vehicle control.
-
Aspirate the old medium from the cells and add the this compound-containing or control medium.
-
Incubate for the desired time (e.g., 30 minutes, 1 hour, 2 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Acquire images of the Golgi morphology in control and this compound-treated cells.
-
Data Analysis:
-
Qualitatively assess the Golgi structure. In control cells, the Golgi should appear as a compact, perinuclear ribbon. In this compound-treated cells, the Golgi will appear as dispersed puncta.
-
Quantify Golgi fragmentation by counting the number of Golgi fragments per cell or by measuring the area of Golgi fluorescence using image analysis software (e.g., ImageJ, CellProfiler).
Protocol 2: Western Blot Analysis of Golgi-Associated Proteins
This protocol is for assessing the levels of Golgi-associated proteins following this compound treatment.
Materials:
-
Cultured cells treated with this compound as in Protocol 1.
-
RIPA buffer or other suitable lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GM130, anti-β-COP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein to the loading control to compare protein levels between control and this compound-treated samples.
Protocol 3: Vesicular Stomatitis Virus G (VSV-G) Trafficking Assay
This protocol uses a temperature-sensitive mutant of the VSV-G protein (tsO45-VSV-G) tagged with a fluorescent protein (e.g., GFP) to monitor protein transport through the secretory pathway.
Materials:
-
Cells cultured on glass-bottom dishes.
-
Plasmid encoding tsO45-VSV-G-GFP.
-
Transfection reagent.
-
Incubators set at 40°C and 32°C.
-
This compound.
-
Live-cell imaging microscope.
Procedure:
-
Transfection: Transfect cells with the tsO45-VSV-G-GFP plasmid.
-
ER Accumulation: Incubate the transfected cells at a restrictive temperature of 40°C for 18-24 hours. At this temperature, the misfolded VSV-G protein is retained in the ER.
-
This compound Treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control for 30-60 minutes at 40°C.
-
Synchronized Release and Imaging:
-
Transfer the cells to a live-cell imaging microscope pre-warmed to 32°C.
-
At 32°C, the VSV-G protein folds correctly and is released from the ER.
-
Acquire time-lapse images every 1-5 minutes to track the movement of VSV-G-GFP.
-
-
Data Analysis:
-
In control cells, VSV-G-GFP will move from the ER to the Golgi and then to the plasma membrane.
-
In this compound-treated cells, VSV-G-GFP will accumulate in the vesiculated Golgi membranes, failing to reach the plasma membrane.
-
Quantify the fluorescence intensity in the Golgi region and at the plasma membrane over time.
-
Visualizations
Caption: Mechanism of this compound-induced Golgi disruption.
Caption: Immunofluorescence workflow for Golgi analysis.
References
- 1. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits gap-junctional communication prior to Golgi fragmentation and block in protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detecting Ilimaquinone-Induced Apoptosis using Annexin V/PI Staining
Introduction
Ilimaquinone (IQ), a sesquiterpene quinone isolated from marine sponges, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3] Its mechanism of action involves the induction of programmed cell death, or apoptosis, in various cancer cell lines.[1][4][5] A reliable and widely used method to detect and quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7] These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals to effectively measure this compound-induced apoptosis.
Principle of Annexin V/PI Staining
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[6][9] Therefore, Annexin V-positive cells are considered to be in the early stages of apoptosis.[6][10]
Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells.[6][10] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[6][11]
By co-staining with Annexin V and PI, it is possible to distinguish between different cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)[6]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)[6]
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+)[10]
This compound's Pro-Apoptotic Mechanism
This compound induces apoptosis through multiple signaling pathways in cancer cells, making it a compound of significant interest in oncology research. Key mechanisms include:
-
ROS-ERK/p38 MAPK-CHOP Pathway: this compound can induce the generation of reactive oxygen species (ROS), which in turn activates the ERK and p38 MAPK signaling pathways. This leads to the upregulation of CHOP, a transcription factor that promotes the expression of death receptors DR4 and DR5, sensitizing cells to TRAIL-induced apoptosis.[12]
-
p53 Activation: It has been shown to activate the p53 signaling pathway by promoting the phosphorylation and accumulation of the p53 protein.[13] Activated p53 can induce cell cycle arrest and apoptosis.[13]
-
PDK1 Inhibition: this compound can inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1), leading to increased mitochondrial ROS production and depolarization of the mitochondrial membrane, ultimately triggering apoptosis.[4][14]
-
STAT3 Inhibition: The compound has been found to downregulate the phosphorylation of STAT3, a key signaling molecule involved in cell survival and proliferation, thereby inducing apoptosis in gastric cancer cells.[5]
-
Mitochondrial-Mediated Pathway: this compound can trigger the intrinsic apoptotic pathway characterized by a decrease in the mitochondrial membrane potential, activation of caspases-9 and -3, and downregulation of the anti-apoptotic protein Bcl-2.[1][2]
Data Presentation
The following tables summarize quantitative data from studies investigating this compound-induced apoptosis using Annexin V/PI staining.
Table 1: this compound-Induced Apoptosis in HCT-116 Human Colorectal Carcinoma Cells
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Necrotic Cells (%) |
| Control (Untreated) | 98.53 | 0.52 | 0.45 | 0.50 |
| This compound (IC50) | 58.27 | 7.62 | 25.74 | 8.37 |
Data extracted from a study on HCT-116 cells treated for 24 hours.[15]
Table 2: this compound-Induced Apoptosis in A549 Lung Cancer Cells
| Treatment | Viable Cells (%) | Apoptotic Cells (Annexin V+) (%) |
| Control (Untreated) | ~95 | ~5 |
| This compound (Concentration not specified) | ~60 | ~40 |
Approximate values interpreted from graphical data on A549 cells treated for 24 hours.[4][16]
Experimental Protocols
This section provides a detailed protocol for assessing this compound-induced apoptosis using Annexin V/PI staining and flow cytometry.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed the cells of interest (e.g., HCT-116, A549) in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. It is crucial to handle the cells gently to avoid inducing mechanical membrane damage.[7] Collect the cells and centrifuge at 300 x g for 5 minutes.[7]
-
Suspension cells: Collect the cells directly from the culture vessel and centrifuge at 300 x g for 5 minutes.[7]
-
For both adherent and suspension cells, it is recommended to collect any floating cells from the supernatant as they may be apoptotic.[10]
-
-
Washing and Resuspension:
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[7]
-
Add 5 µL of Annexin V-FITC (or the manufacturer's recommended volume) to the cell suspension.[7]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 5 µL of PI staining solution (or the manufacturer's recommended volume) to the cell suspension.[7]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube and gently mix.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) after staining.[9]
-
Set up the flow cytometer with appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using appropriate software to gate the different cell populations (viable, early apoptotic, late apoptotic/necrotic, and necrotic) based on their fluorescence intensities for Annexin V and PI.[11]
-
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Annexin V-FITC only stained cells: For compensation.
-
PI only stained cells: For compensation.
-
Vehicle control cells: To assess the baseline level of apoptosis in the untreated cell population.
-
Positive control (optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine) to ensure the assay is working correctly.[7]
Mandatory Visualizations
Caption: Experimental workflow for detecting this compound-induced apoptosis.
Caption: Gating strategy for Annexin V/PI flow cytometry data.
Caption: this compound-induced apoptotic signaling pathways.
References
- 1. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in gastric cancer cells by inhibiting the signal transducer and activator of the transcription 3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of p53 with this compound and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells [mdpi.com]
- 14. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Ilimaquinone in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ilimaquinone, a marine sponge-derived sesquiterpenoid quinone, in prostate cancer research, specifically focusing on the PC-3 (androgen-independent) and LNCaP (androgen-sensitive) cell lines.
Introduction
This compound has demonstrated anti-cancer properties in various cancer models.[1] Its mechanism of action is primarily attributed to the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1), a key enzyme in cancer metabolism that promotes aerobic glycolysis (the Warburg effect).[1][2] By inhibiting PDK1, this compound shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased mitochondrial reactive oxygen species (ROS) production.[1] This elevation in ROS can trigger downstream signaling pathways, ultimately inducing apoptotic cell death.[1][3] In prostate cancer cells, this compound has been reported to exert its anticancer activity through a GADD153-mediated pathway.[1]
Data Presentation
Table 1: Summary of this compound's Effects and Mechanism of Action
| Parameter | Description | Reference |
| Target | Pyruvate Dehydrogenase Kinase 1 (PDK1) | [1] |
| Mechanism of Action | Inhibits PDK1, leading to decreased phosphorylation of its substrate PDHA1. This shifts metabolism from aerobic glycolysis to oxidative phosphorylation. | [1][2] |
| Induces mitochondrial Reactive Oxygen Species (ROS) generation. | [1] | |
| Depolarizes mitochondrial membrane potential. | [1] | |
| Signaling Pathway | Activates the ROS-ERK/p38 MAPK-CHOP signaling pathway. | [3] |
| Upregulates Death Receptors (DR4 and DR5). | [3] | |
| Cellular Effects | Induces apoptosis. | [1][3] |
| Reduces cell viability in various cancer cell lines. | [1][4] | |
| Promotes TRAIL-induced apoptosis in colon cancer cells. | [3] |
For reference, the following table provides IC50 values for other compounds in PC-3 and LNCaP cells to give a general indication of the concentration range that can be effective in these cell lines.
Table 2: Reference IC50 Values of Other Compounds in PC-3 and LNCaP Cells
| Compound | PC-3 IC50 (µM) | LNCaP IC50 (µM) | Reference |
| Compound 1 | 40.59 ± 3.10 | 19.80 ± 3.84 | [5] |
| Compound 3 | 2.14 ± 0.33 | 1.38 ± 0.07 | [5] |
| Gold-NHC Complex I | 4 | 2.4 | [6] |
| VS-5584 | 0.180 | Not specified | [7] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steroids with inhibitory activity against the prostate cancer cells and chemical diversity of marine alga Tydemania expeditionis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
Application of Ilimaquinone in non-small cell lung cancer (A549) studies.
Application Notes and Protocols for Researchers
Introduction: Ilimaquinone, a sesquiterpene quinone isolated from the marine sponge Smenospongia cerebriformis, has emerged as a promising agent in the study of non-small cell lung cancer (NSCLC).[1][2][3] Research on the A549 cell line, a widely used model for human lung adenocarcinoma, has revealed that this compound induces apoptotic cell death by targeting key metabolic pathways crucial for cancer cell survival.[1][2][3] These application notes provide a comprehensive overview of the effects of this compound on A549 cells, detailed experimental protocols, and visual representations of its mechanism of action.
Mechanism of Action: this compound's primary mechanism of action in A549 cells involves the inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1).[1][2] PDK1 is a critical enzyme in cancer metabolism, often overexpressed in various cancers. It functions by phosphorylating and thereby inhibiting the Pyruvate Dehydrogenase (PDH) complex. This inhibition shifts the cell's energy metabolism from oxidative phosphorylation towards aerobic glycolysis, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells.
By inhibiting PDK1, this compound leads to a decrease in the phosphorylation of the PDH E1α subunit (PDHA1), which in turn enhances PDH activity.[1][2] This metabolic shift from glycolysis back to oxidative phosphorylation results in decreased lactate secretion and increased oxygen consumption.[1][2] The subsequent increase in mitochondrial reactive oxygen species (ROS) production triggers mitochondrial damage, depolarization of the mitochondrial membrane potential, and ultimately, apoptotic cell death.[1][2] The apoptotic pathway is further confirmed by the cleavage of caspase-3, caspase-9, and PARP.[1][3]
Data Presentation
Table 1: Effects of this compound on A549 Cell Viability and Metabolism
| Parameter | Effect of this compound Treatment | Reference |
| Cell Viability | Decreased | [1][2][3] |
| PDK1 Activity | Inhibited | [1][2] |
| PDHA1 Phosphorylation | Reduced | [1][2] |
| Secretory Lactate | Decreased | [1][2] |
| Oxygen Consumption | Increased | [1][2] |
Table 2: this compound-Induced Apoptosis Markers in A549 Cells
| Apoptosis Marker | Effect of this compound Treatment | Reference |
| Mitochondrial ROS | Significantly Increased | [1][2] |
| Mitochondrial Membrane Potential | Markedly Depolarized | [1][2] |
| Annexin V-PI Positive Cells | Significantly Increased Population | [1][3] |
| Cleaved Caspase-3 | Significantly Induced | [1][3] |
| Cleaved Caspase-9 | Significantly Induced | [1][3] |
| Cleaved PARP | Significantly Induced | [1][3] |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in A549 cells.
Caption: Experimental workflow for studying this compound's effects on A549 cells.
Experimental Protocols
1. Cell Culture
-
Cell Line: A549 (human non-small cell lung cancer) cells.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum and 100 units/mL penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 70-90% confluency, they are detached using Trypsin/EDTA, centrifuged, and reseeded.
2. Cell Viability Assay (MTT Assay)
-
Seed A549 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Apoptosis Analysis by Annexin V-PI Staining
-
Seed A549 cells in a 6-well plate and treat with this compound for the indicated time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
4. Measurement of Mitochondrial ROS
-
Treat A549 cells with this compound for the specified duration.
-
For the last 10 minutes of treatment, add MitoSOX™ Red mitochondrial superoxide indicator to the culture medium.
-
Harvest and wash the cells with warm buffer.
-
Analyze the fluorescence of the cells by flow cytometry. An increase in red fluorescence indicates an increase in mitochondrial ROS.
5. Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Treat A549 cells with this compound.
-
During the final 30 minutes of incubation, add TMRM (Tetramethylrhodamine, Methyl Ester) to the medium.
-
Wash the cells with PBS.
-
Analyze the fluorescence intensity by flow cytometry or visualize using a confocal microscope. A decrease in TMRM fluorescence indicates depolarization of the mitochondrial membrane.
6. Western Blot Analysis
-
Treat A549 cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PDHA1, Caspase-3, Caspase-9, PARP, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. GAPDH or β-actin is typically used as a loading control.
References
Application Notes and Protocols for Testing Ilimaquinone Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental setup for evaluating the efficacy of Ilimaquinone (IQ), a marine sponge metabolite with demonstrated anticancer properties.[1][2] The protocols outlined below are designed to be detailed and reproducible for researchers in the field of cancer biology and drug discovery.
Introduction to this compound
This compound (IQ) is a sesquiterpene quinone originally isolated from the marine sponge Hippospongia metachromia.[2] It has garnered significant interest in the scientific community due to its diverse biological activities, including potent anticancer effects against various cancer cell lines.[2][3] The primary mechanisms of action of IQ include the induction of apoptosis through the intrinsic mitochondrial pathway, disruption of the Golgi apparatus, cell cycle arrest, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][3][4][5][6]
Key In Vitro Efficacy Testing Assays
A battery of in vitro assays is essential to comprehensively evaluate the anticancer efficacy of this compound. The following protocols describe the key experiments to assess its effects on cell viability, apoptosis, mitochondrial function, cell cycle progression, and Golgi apparatus integrity.
Cell Viability and Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of a compound.[2][7]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2][7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for 24 to 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of IQ that inhibits 50% of cell growth).
Data Presentation: this compound IC₅₀ Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT-116 | Colorectal Carcinoma | 17.89 | [1][2] |
| MCF-7 | Breast Cancer | 10.6 | [8] |
| MDA-MB-231 | Breast Cancer | 13.5 | [8] |
| A549 | Non-small cell lung cancer | Varies | [3][7] |
| PC-3 | Prostate Cancer | Varies | [3] |
| LNCaP | Prostate Cancer | Varies | [3] |
| Hep3B | Hepatocellular Carcinoma | Varies | [3] |
Apoptosis Assays
This compound is a known inducer of apoptosis.[1][9] The following assays can be used to detect and quantify apoptotic cell death.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Presentation: Apoptosis Induction in HCT-116 Cells Treated with this compound
| Cell Population | Percentage of Cells | Reference |
| Viable | Varies | [1] |
| Early Apoptotic | 7.62% | [1] |
| Late Apoptotic | 25.74% | [1] |
| Necrotic | 8.37% | [1] |
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
Protocol: DNA Fragmentation Assay
-
Cell Treatment and Lysis: Treat cells with this compound for 24-48 hours. Harvest the cells and lyse them to extract genomic DNA.
-
DNA Extraction: Extract DNA using a commercial DNA extraction kit.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 1.5% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. A characteristic "ladder" pattern indicates apoptosis.[2]
Mitochondrial Membrane Potential (ΔΨm) Assay
This compound induces apoptosis via the mitochondrial pathway, which involves the disruption of the mitochondrial membrane potential.[1][9] The JC-1 assay is a common method to assess ΔΨm.[10][11]
Protocol: JC-1 Assay
-
Cell Treatment: Treat cells with this compound for the desired time.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.[10]
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[10][11] The ratio of red to green fluorescence is used to quantify the change in ΔΨm.
Cell Cycle Analysis
This compound can induce cell cycle arrest at different phases, depending on the cell type.[3][5]
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
Data Presentation: Cell Cycle Arrest in HCT116 Cells Treated with this compound
| Cell Cycle Phase | Control (%) | This compound-Treated (%) | Reference |
| G2/M | 28.4 | 53.8 | [5] |
Golgi Apparatus Integrity Assay
A unique effect of this compound is the vesiculation of the Golgi apparatus.[4][6] This can be visualized using immunofluorescence microscopy.
Protocol: Immunofluorescence Staining of the Golgi Apparatus
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.[12][13]
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Primary Antibody Incubation: Incubate with a primary antibody targeting a Golgi-resident protein (e.g., GM130, Giantin).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and image using a fluorescence microscope.[13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general experimental workflow for its in vitro evaluation.
Caption: this compound's multifaceted mechanism of action.
Caption: In vitro workflow for this compound efficacy testing.
Conclusion
The provided protocols and data offer a robust framework for the in vitro evaluation of this compound's anticancer efficacy. By systematically assessing its impact on cell viability, apoptosis, mitochondrial integrity, cell cycle progression, and Golgi structure, researchers can gain a comprehensive understanding of its therapeutic potential. Further investigation into its effects on specific signaling pathways will continue to elucidate its complex mechanism of action and inform its development as a potential cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound inhibits gap-junctional communication prior to Golgi fragmentation and block in protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 101.200.202.226 [101.200.202.226]
- 11. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescent staining of Golgi apparatus [bio-protocol.org]
- 13. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of Ilimaquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ilimaquinone is a bioactive sesquiterpenoid quinone originally isolated from the marine sponge Hippospongia metachromia.[1] This natural product has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects.[2][3] The biological activity of this compound is primarily attributed to its benzoquinone ring, which can engage in redox cycling to generate reactive oxygen species (ROS) and undergo nucleophilic addition with cellular components like cysteine residues in proteins.[1]
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity and interaction patterns.[4] This in silico approach is instrumental in elucidating the mechanism of action of natural products like this compound, identifying potential molecular targets, and guiding further experimental validation and drug development efforts.[5] These application notes provide a summary of reported molecular docking studies of this compound with various protein targets and a detailed protocol for conducting such analyses.
This compound Target Proteins and Binding Affinity
Molecular docking studies have explored the inhibitory potential of this compound against a range of protein targets implicated in various diseases, from viral infections to cancer.
Data Presentation
The following table summarizes the quantitative data from molecular docking studies, primarily focusing on the binding energy, which indicates the strength of the interaction between this compound and its target protein. A lower binding energy value typically signifies a higher binding affinity.[6][7]
| Target Protein Class | Specific Target Protein | PDB ID | Binding Energy (kcal/mol) | Research Context |
| SARS-CoV-2 | Papain-Like Protease (PLpro) | 6W9C | -8.1 | Antiviral activity against COVID-19.[8] |
| Main Protease (3CLpro) | 6LU7 | -7.1 | Antiviral activity against COVID-19.[8] | |
| Helicase (Nsp13) | 5RL6 | -8.2 | Antiviral activity against COVID-19.[8] | |
| Nsp10 | 6W4H | -7.6 | Antiviral activity against COVID-19.[8] | |
| Nsp14 | 6W4H | -8.1 | Antiviral activity against COVID-19.[8] | |
| Nsp15 | 6W01 | Not Specified | Visualization of hydrophobic and hydrogen bond interactions.[9] | |
| Nsp16 | 6W4H | Not Specified | Binding energy showed similarity with ivermectin and remdesivir.[8] | |
| 6M0J | 6M0J | -6.9 | Antiviral activity against COVID-19.[8] | |
| Cancer | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Not Specified | Not Specified | Computational simulations showed this compound interferes with the ATP binding pocket, inhibiting a key enzyme in cancer metabolism (Warburg effect).[10] |
| Apoptotic Signaling Proteins | Not Specified | Not Specified | Studies indicate a high binding affinity to various apoptotic proteins, mediating its anticancer effects.[11] | |
| β-catenin | Not Specified | Not Specified | Down-regulates β-catenin levels, suppressing the proliferation of multiple myeloma cells.[3][12] | |
| Tuberculosis | M. tuberculosis Shikimate Kinase (MtSK) | Not Specified | Not Specified | Docking models were generated to understand the covalent modification and irreversible inhibition of the enzyme.[13] |
Signaling Pathways Involving this compound Targets
This compound has been shown to modulate key signaling pathways involved in cancer cell apoptosis. One such mechanism involves the generation of Reactive Oxygen Species (ROS), which in turn activates MAPK signaling pathways (ERK and p38) to upregulate the transcription factor CHOP. CHOP then increases the expression of death receptors DR4 and DR5, sensitizing cancer cells to TRAIL-induced apoptosis.[14]
Experimental Protocols for Molecular Docking
This section provides a generalized, step-by-step protocol for performing a molecular docking analysis of this compound with a protein target. This workflow is based on common methodologies reported in computational drug discovery studies.[15][16][17]
Required Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For performing the docking simulation.[9][15]
-
PyMOL or UCSF Chimera: For visualization and preparation of protein and ligand structures.[5]
-
BIOVIA Discovery Studio: For detailed analysis of ligand-protein interactions.[9]
-
Protein Data Bank (PDB): Online repository for obtaining 3D protein structures.[16]
-
PubChem Database: Online repository for obtaining the 3D structure of this compound.[18]
Molecular Docking Workflow Diagram
The following diagram illustrates the standard workflow for a molecular docking study.
Step-by-Step Methodology
Step 1: Target Protein Preparation
-
Obtain Structure: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[16]
-
Clean Structure: Open the PDB file in a visualization software like PyMOL or UCSF Chimera. Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[16][18]
-
Prepare for Docking: Add polar hydrogen atoms and assign Kollman charges to the protein structure. Save the prepared protein in the required .pdbqt format for AutoDock Vina.[17]
Step 2: Ligand Preparation (this compound)
-
Obtain Structure: Download the 3D structure of this compound from the PubChem database (CID: 72291) in SDF format.[18]
-
Optimize Structure: Open the ligand file in visualization software. Perform energy minimization to obtain a stable conformation.
-
Prepare for Docking: Define the rotatable bonds and save the prepared ligand in the .pdbqt format.
Step 3: Grid Box Generation
-
Identify Binding Site: If the protein structure has a co-crystallized ligand, the binding site can be defined around it. Otherwise, use literature data or blind docking to identify potential active sites.[19]
-
Define Grid Parameters: Using AutoDock Tools, define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding pocket of the target protein. This box defines the search space for the ligand.[15]
Step 4: Execute Docking Simulation
-
Configure Docking: Create a configuration file (conf.txt) that specifies the file paths for the prepared protein and ligand, the grid box parameters, and the desired output file name.
-
Run Vina: Execute the docking simulation from the command line using the AutoDock Vina executable. The command will typically be: vina --config conf.txt --log log.txt.
Step 5: Analysis and Visualization of Results
-
Evaluate Binding Affinity: Analyze the output file, which will contain several binding poses for this compound ranked by their binding energy (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.[17]
-
Visualize Interactions: Load the protein and the best-docked pose of this compound into visualization software like BIOVIA Discovery Studio or PyMOL.[9]
-
Identify Key Residues: Analyze the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the protein's binding pocket. This helps to understand the molecular basis of the binding.[6][9]
Logical Framework for Docking Studies
Molecular docking is not an end in itself but a crucial component of a larger research framework aimed at understanding and leveraging the therapeutic potential of natural products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Ethylsmenoquinone, Marine Sponge Metabolites, Suppress the Proliferation of Multiple Myeloma Cells by Down-Regulating the Level of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revista.nutricion.org [revista.nutricion.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 8. This compound (marine sponge metabolite) as a novel inhibitor of SARS-CoV-2 key target proteins in comparison with suggested COVID-19 drugs: designing, docking and molecular dynamics simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of irreversible inhibition of Mycobacterium tuberculosis shikimate kinase by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental, molecular docking and molecular dynamic studies of natural products targeting overexpressed receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. pnrjournal.com [pnrjournal.com]
- 18. Molecular Docking Approach of Natural Compound from Herbal Medicine in Java against Severe Acute Respiratory Syndrome Coronavirus-2 Receptor | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Ilimaquinone Analogs for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of ilimaquinone analogs and detailed protocols for evaluating their biological activity. This compound, a sesquiterpenoid quinone originally isolated from marine sponges, and its analogs have garnered significant interest in medicinal chemistry due to their potent and diverse biological activities, including anticancer, anti-HIV, and anti-inflammatory properties.[1][2][3] This document outlines a synthetic strategy for preparing these valuable compounds and standardized protocols for assessing their cytotoxic and apoptotic effects, facilitating their development as potential therapeutic agents.
I. Synthetic Strategy: A General Overview
The synthesis of this compound and its analogs often involves a convergent strategy, where key fragments are prepared separately and then combined. A common approach is the stereoselective synthesis of the complex decalin core, followed by its coupling to a functionalized quinone moiety. One notable method employs a radical decarboxylation and quinone addition reaction to construct the core structure.[4][5] This strategy is advantageous due to its use of mild reaction conditions and its ability to avoid the need for extensive protecting group manipulation in later stages, making it efficient and scalable.[4]
The general workflow for the synthesis of this compound analogs can be visualized as follows:
Caption: General workflow for the synthesis of this compound analogs.
II. Biological Activity and Quantitative Data
This compound and its analogs primarily exert their anticancer effects by inducing cell cycle arrest and apoptosis.[1][2] The quinone moiety is a key pharmacophore, participating in redox cycling to generate reactive oxygen species (ROS) and acting as a Michael acceptor for nucleophilic residues in proteins.[6] This can lead to DNA damage and the disruption of cellular signaling pathways.[7]
The cytotoxic activity of this compound and its analogs has been evaluated against a variety of cancer cell lines. The following table summarizes representative half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Compound/Analog | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| This compound | PC-3 (Prostate) | SRB | ~10 | [7] |
| This compound | A549 (Lung) | SRB | Concentration-dependent | [1] |
| This compound | Hep3B (Hepatocellular) | SRB | Concentration-dependent | [1] |
| This compound | LNCaP (Prostate) | SRB | Concentration-dependent | [1] |
| Plastoquinone Analog (PQ2) | K562 (Leukemia) | MTT | 6.40 ± 1.73 | [8] |
| Plastoquinone Analog (PQ2) | Jurkat (T-cell leukemia) | MTT | 7.72 ± 1.49 | [8] |
| Cationic Anthraquinone Analogs | Various | Not Specified | Low µM to nM | [9] |
III. Experimental Protocols
A. Cell Viability and Cytotoxicity Assays
1. Sulforhodamine B (SRB) Colorimetric Assay
The SRB assay is a cell density-based assay used to determine cytotoxicity.
-
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound analogs (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm)
-
-
Protocol:
-
Seed cells in 96-well plates at an appropriate density and incubate for 24 hours.
-
Treat cells with various concentrations of the this compound analogs and a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow to air dry.
-
Add SRB solution to each well and stain for 10-30 minutes at room temperature.
-
Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Add Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 values.
-
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
-
-
Protocol:
-
Seed cells in 96-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of the this compound analogs and a vehicle control. Incubate for the desired time.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of viable cells and determine the IC50 values.
-
B. Apoptosis Assays
1. Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
This compound analogs
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentration of this compound analog for a specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
2. DNA Fragmentation (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
Cells grown on coverslips or slides
-
This compound analogs
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
Fluorescence microscope
-
-
Protocol:
-
Culture and treat cells with this compound analogs.
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP).
-
Wash the cells and counterstain with a nuclear stain (e.g., DAPI).
-
Mount the coverslips on slides and visualize using a fluorescence microscope.
-
IV. Signaling Pathways
This compound and its analogs have been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the upregulation of the GADD153 (CHOP) protein, a key mediator of endoplasmic reticulum stress-induced apoptosis.[1] Another important pathway is the mitochondrial-mediated apoptosis pathway, which is characterized by the activation of caspases-9 and -3 and a decrease in the anti-apoptotic protein Bcl-2.[2][10]
References
- 1. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (-)-Ilimaquinone via a Radical Decarboxylation and Quinone Addition Reaction [organic-chemistry.org]
- 5. Synthesis of (-)-ilimaquinone via a radical decarboxylation and quinone addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological activity of Plastoquinone analogs as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ilimaquinone Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals, achieving optimal solubility of therapeutic compounds is a critical first step for reliable in vitro experimentation. Ilimaquinone, a marine-derived sesquiterpenoid quinone with promising anti-cancer and anti-inflammatory properties, presents a common challenge in this area due to its hydrophobic nature. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively solubilize this compound for your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for this compound. It exhibits high solubility in DMSO, reaching up to 200 mg/mL.[1]
Q2: I'm observing precipitation when I add my this compound-DMSO stock to my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." To mitigate this, ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation. You can try a serial dilution approach: first, dilute your concentrated DMSO stock with a small volume of a water-miscible co-solvent like ethanol or methanol before adding it to the final aqueous buffer or medium. Gentle vortexing or sonication during dilution can also help.
Q3: Are there alternative solvents to DMSO for this compound?
A3: Yes, this compound is also reported to be soluble in other organic solvents such as ethanol and methanol.[1][2] However, the exact solubility in these solvents is not as well-documented as in DMSO. It is advisable to perform small-scale solubility tests to determine the optimal concentration for your stock solutions in these alternative solvents. For cell-based assays, it is crucial to determine the non-toxic concentration of any solvent used.
Q4: My experiment is sensitive to organic solvents. What are some alternative solubilization strategies for this compound?
A4: For solvent-sensitive assays, two effective strategies are the use of cyclodextrins or lipid-based formulations.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as liposomes or nanoemulsions can enhance its solubility and facilitate its delivery to cells in an aqueous environment. These formulations essentially surround the hydrophobic drug in a lipid-friendly core.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Medium | The concentration of the organic solvent (e.g., DMSO) is too high in the final solution, causing the hydrophobic this compound to crash out. | - Keep the final concentration of the organic solvent as low as possible (ideally <0.5%).- Perform a serial dilution of your stock solution.- Gently vortex or sonicate the solution during the dilution process. |
| Cell Toxicity Observed | The concentration of the organic solvent used to dissolve this compound is toxic to the cells. | - Perform a vehicle control experiment with the solvent alone to determine its toxicity threshold for your specific cell line.- Reduce the final solvent concentration in your assay.- Consider alternative, less toxic solvents or explore solvent-free options like cyclodextrin or lipid-based formulations. |
| Inconsistent Assay Results | Incomplete solubilization of this compound leading to variable effective concentrations. | - Visually inspect your stock and final solutions for any signs of precipitation.- Prepare fresh stock solutions regularly.- Consider using a solubility-enhancing technique like cyclodextrin complexation for more stable and consistent solutions. |
Quantitative Solubility Data for this compound
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL[1] | Recommended for primary stock solutions. |
| Methanol | Soluble[2] | Quantitative data not readily available. Perform pilot solubility tests. |
| Ethanol | Soluble[1][2] | Quantitative data not readily available. Perform pilot solubility tests. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution is not recommended for achieving high concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the calculated volume of DMSO).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but be cautious of potential degradation.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (General Protocol)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Preparation of Cyclodextrin Solution: Dissolve the HP-β-CD in sterile, purified water with stirring.
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours, protected from light, to facilitate the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The filtrate is your aqueous stock of the this compound-cyclodextrin complex.
-
Concentration Determination: The concentration of this compound in the final solution should be determined experimentally using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Protocol 3: Preparation of a Lipid-Based Formulation of this compound (Thin-Film Hydration Method for Liposomes)
-
Lipid Film Formation: Dissolve this compound and a suitable lipid mixture (e.g., a combination of a phospholipid like DSPC and cholesterol) in an organic solvent such as chloroform in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This process will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
Visualizing Experimental Workflows and Signaling Pathways
Caption: A flowchart illustrating the primary and alternative methods for solubilizing this compound for in vitro assays.
Caption: A diagram showing the key signaling pathways modulated by this compound, leading to cell cycle arrest and apoptosis.
References
Determining the optimal concentration of Ilimaquinone for apoptosis.
This technical support guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of Ilimaquinone (IQ) to induce apoptosis in cancer cells. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and summaries of key data.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound to induce apoptosis?
A starting point for treating cancer cells with this compound can range from 1 µM to 30 µM.[1][2] The optimal concentration is highly dependent on the specific cell line and the duration of the treatment. It is crucial to perform a dose-response experiment to determine the IC50 value (the concentration that inhibits 50% of cell viability) for your specific cell line. For example, the IC50 values for oral squamous cell carcinoma cell lines SCC4 and SCC2095 were found to be 7.5 µM and 8.5 µM, respectively, after 48 hours of treatment.[1][3] In breast cancer cell lines MCF-7 and MDA-MB-231, the IC50 values were 10.6 µM and 13.5 µM, respectively.[4]
Q2: How long should I treat my cells with this compound?
Treatment times of 24 to 48 hours are commonly reported to observe significant apoptosis.[1][5][6] However, the ideal incubation time can vary between cell types. A time-course experiment (e.g., 12, 24, 48, and 72 hours) is recommended to identify the optimal window for apoptosis induction without causing excessive necrosis.
Q3: My cells are not showing significant signs of apoptosis. What are some troubleshooting steps?
If you are not observing apoptosis, consider the following:
-
Concentration and Duration: The concentration of this compound may be too low, or the treatment time may be too short. Try increasing the concentration and/or extending the incubation period based on initial dose-response and time-course experiments.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or starved cells can exhibit spontaneous apoptosis, which can confound results.[7]
-
Assay Sensitivity: The method used to detect apoptosis might not be sensitive enough. It is advisable to use multiple assays to confirm apoptosis, such as Annexin V/PI staining and western blotting for caspase cleavage.[8][9]
-
Cell Line Resistance: Some cell lines may be inherently more resistant to this compound.
Q4: I am observing high levels of necrosis instead of apoptosis. How can I adjust my experiment?
High levels of necrosis often indicate that the concentration of this compound is too high or the treatment duration is too long, leading to overwhelming cellular stress. To favor apoptosis over necrosis:
-
Lower the Concentration: Reduce the concentration of this compound to a level closer to the IC50 value.
-
Shorten the Incubation Time: Decrease the duration of the treatment.
-
Gentle Cell Handling: Be gentle during cell harvesting and staining procedures to avoid mechanically damaging the cell membranes, which can lead to false-positive necrosis signals.[7]
Q5: What are the known signaling pathways activated by this compound to induce apoptosis?
This compound has been shown to induce apoptosis through several key signaling pathways:
-
p53 Pathway Activation: this compound can activate the p53 tumor suppressor pathway by promoting its phosphorylation and accumulation. This, in turn, can lead to cell cycle arrest and apoptosis.[5]
-
Mitochondrial-Mediated Pathway: this compound can trigger the intrinsic apoptosis pathway by disrupting the mitochondrial membrane potential, leading to the activation of caspase-9 and caspase-3.[6][10] This is also associated with a decrease in the anti-apoptotic protein Bcl-2.[6]
-
STAT3 Pathway Inhibition: In gastric cancer cells, this compound has been found to induce apoptosis by inhibiting the STAT3 signaling pathway.[11]
-
ROS-Mediated Pathways: this compound can increase the generation of reactive oxygen species (ROS), which can activate stress-related kinases like ERK and p38 MAPK, ultimately leading to apoptosis.[12][13]
Data Presentation
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Concentration (µM) | Treatment Duration (hours) | Reference |
| HCT-116 | Colon Cancer | Not explicitly stated, but apoptosis observed at various concentrations. | 24 | [5][6] |
| RKO | Colon Cancer | Not explicitly stated, but effects on cell viability observed. | 24 | [5] |
| SCC4 | Oral Squamous Cell Carcinoma | 7.5 | 48 | [1][3] |
| SCC2095 | Oral Squamous Cell Carcinoma | 8.5 | 48 | [1][3] |
| MCF-7 | Breast Cancer | 10.6 | Not specified | [4] |
| MDA-MB-231 | Breast Cancer | 13.5 | Not specified | [4] |
| KATO III, SCM-1, AZ521 | Gastric Cancer | Not explicitly stated, but apoptosis was induced. | Not specified | [11] |
| A549 | Lung Cancer | Not explicitly stated, but apoptosis was induced. | Not specified | [13] |
Table 2: Key Molecular Markers of this compound-Induced Apoptosis
| Marker | Change upon IQ Treatment | Significance | Reference |
| Phospho-p53 (Ser15) | Increased | Activation of the p53 pathway | [5] |
| p21WAF1/CIP1 | Increased | p53-dependent cell cycle arrest | [5] |
| Cleaved Caspase-3 | Increased | Executioner caspase activation | [1][5][6] |
| Cleaved Caspase-9 | Increased | Initiator caspase for the intrinsic pathway | [1][6] |
| Cleaved PARP | Increased | A substrate of cleaved caspase-3, marker of apoptosis | [5] |
| Bcl-2 | Decreased | Downregulation of an anti-apoptotic protein | [6] |
| Death Receptor 4 (DR4) & 5 (DR5) | Increased | Sensitization to TRAIL-induced apoptosis | [12] |
| Phospho-STAT3 | Decreased | Inhibition of a pro-survival signaling pathway | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of this compound.
Materials:
-
96-well plates
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound (IQ) stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of IQ. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This is a standard method to quantify apoptotic cells.[14][15]
Materials:
-
6-well plates
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blotting for Apoptosis-Related Proteins
This method is used to detect changes in the expression of key apoptotic proteins.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Key signaling pathways in this compound-induced apoptosis.
References
- 1. This compound Induces Apoptosis and Autophagy in Human Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Apoptosis and Autophagy in Human Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Evaluation of Apoptosis in Immunotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound induces apoptosis in gastric cancer cells by inhibiting the signal transducer and activator of the transcription 3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Identifying and minimizing off-target effects of Ilimaquinone.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Ilimaquinone (IQ). Our goal is to help you identify and minimize potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, a sesquiterpene quinone from marine sponges, exhibits several biological activities. Its primary reported mechanisms of action include the vesiculation of the Golgi apparatus, which disrupts protein transport, and the induction of apoptosis in cancer cells.[1][2] It has been shown to induce G1 phase cell cycle arrest and upregulate the pro-apoptotic gene GADD153.[1] Additionally, IQ can inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1), leading to mitochondrial reactive oxygen species (ROS) generation and apoptosis.[3][4]
Q2: What are the known molecular targets and non-targets of this compound?
A2: this compound has been shown to interact with several cellular components. It is known to down-regulate β-catenin and inhibit the Wnt/β-catenin signaling pathway.[5] It also reduces the phosphorylation of PDHA1, the substrate of PDK1.[4] However, studies have also shown that IQ does not activate extracellular signal-regulated kinase (ERK) or phosphatidylinositol 3-kinase (PI3K).[1] A summary of known interactions is provided in the data tables below.
Q3: My cells are showing signs of toxicity at lower than expected concentrations of IQ. What could be the cause?
A3: Several factors could contribute to this. First, ensure accurate quantification of your IQ stock solution. Second, cell line sensitivity to IQ can vary significantly (see Table 1). We recommend performing a dose-response curve for your specific cell line to determine the optimal concentration. Unintended off-target effects, such as the generation of reactive oxygen species (ROS) due to redox cycling of the quinone moiety, could also contribute to cytotoxicity.[4][6] Consider including an antioxidant like N-acetylcysteine in a control experiment to assess the contribution of ROS.
Q4: I am observing Golgi fragmentation, but not the expected downstream effects on apoptosis. Why might this be?
A4: The disruption of the Golgi apparatus is a distinct effect of this compound that can occur independently of its apoptosis-inducing effects.[1][7] The concentration and treatment time of IQ can influence which cellular effects are most prominent. Shorter incubation times may be sufficient to observe Golgi vesiculation, while longer exposures may be required to trigger apoptotic pathways.[1] Also, confirm the induction of apoptotic markers such as cleaved caspase-3 and GADD153 upregulation via Western blot or qPCR to verify the apoptotic response in your system.
Q5: How can I begin to characterize the off-target profile of this compound in my experimental model?
A5: A tiered approach is recommended. Start with broad-spectrum assays before moving to more targeted validation.
-
Kinase Profiling: Use a commercial kinase screening service to test IQ against a large panel of kinases. This will provide a broad overview of its kinase selectivity.[8]
-
Proteomic Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics can identify direct protein binders of IQ within the cell, offering an unbiased view of its targets.
-
Phenotypic Screening: Utilize high-content imaging or cell-based arrays to observe a wide range of cellular phenotypes induced by IQ, which can provide clues about its off-target activities.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent anti-proliferative effects | Cell line variability, passage number, or health. | Standardize cell culture conditions. Perform a new dose-response experiment using a fresh aliquot of IQ. Confirm IC50 values against published data (see Table 1). |
| Unexpected changes in signaling pathways | Off-target kinase inhibition or activation. | Perform a kinase inhibitor profiling screen to identify unintended targets.[8][10] Validate any hits using in-cell target engagement assays like CETSA or NanoBRET. |
| IQ appears to be precipitating in my media | Poor solubility of the compound. | Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the media is low (<0.1%) and consistent across experiments. |
| Difficulty replicating published apoptosis data | Differences in experimental timing or cell density. | Follow the published protocols for treatment duration and cell seeding density.[11] Use multiple assays to confirm apoptosis (e.g., Annexin V staining, TUNEL assay, and Western blot for cleaved caspases).[11][12] |
| Observed effects are not rescued by knocking out the intended target | Redundancy in cellular pathways or significant off-target effects. | This suggests that the observed phenotype is not solely dependent on the intended target. Utilize unbiased methods like proteomics or transcriptomics to identify other affected pathways. Consider creating a chemical analog of IQ to investigate structure-activity relationships and potentially reduce off-target binding.[13] |
Data Presentation
Table 1: Proliferative Inhibition of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 Value (µM) | Assay Type | Reference |
| HCT-116 | Human Colorectal Carcinoma | 17.89 | MTT | [11] |
| A549 | Lung Cancer | Lowest among tested lines | MTT | [3] |
| MCF-7 | Breast Cancer | 10.6 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 13.5 | Not Specified |
Table 2: Summary of Known Molecular Interactions of this compound
| Target/Pathway | Effect of this compound | Implication | Reference |
| Primary Targets & Effects | |||
| Golgi Apparatus | Induces vesiculation | Blocks protein transport | [2] |
| GADD153 (CHOP) | Upregulates and promotes nuclear translocation | Induces apoptosis | [1] |
| Pyruvate Dehydrogenase Kinase 1 (PDK1) | Inhibits activity | Induces apoptosis via mitochondrial ROS | [3][4] |
| Wnt/β-catenin Signaling | Downregulates β-catenin | Inhibits proliferation | [5] |
| Cell Cycle | Induces G1 phase arrest | Anti-proliferative | [1] |
| Known Non-Targets | |||
| Extracellular signal-regulated kinase (ERK) | No activation | Specificity of action | [1] |
| Phosphatidylinositol 3-kinase (PI3K) | No activation | Specificity of action | [1] |
Mandatory Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for identifying and minimizing off-target effects.
Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[3][11]
-
Objective: To determine the concentration of IQ that inhibits cell growth by 50% (IC50/GI50).
-
Materials:
-
Cell line of interest (e.g., A549, HCT-116)
-
Complete growth medium
-
This compound (IQ) stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of IQ in complete medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted IQ solutions to the wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest IQ concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for Protein Expression/Phosphorylation
This protocol can be used to analyze changes in proteins involved in apoptosis or signaling pathways affected by IQ.[5][14]
-
Objective: To detect changes in the expression or phosphorylation status of target proteins (e.g., β-catenin, phosphorylated PDHA1, GADD153) after IQ treatment.
-
Materials:
-
Cells treated with IQ and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (specific to your target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the desired concentrations of IQ for the specified time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Normalize protein concentrations for all samples and prepare lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Ethylsmenoquinone, Marine Sponge Metabolites, Suppress the Proliferation of Multiple Myeloma Cells by Down-Regulating the Level of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound inhibits gap-junctional communication prior to Golgi fragmentation and block in protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. icr.ac.uk [icr.ac.uk]
- 11. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Assessing Ilimaquinone Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the toxicity of Ilimaquinone in non-cancerous cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate accurate and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing low toxicity of this compound in my non-cancerous cell line compared to published data on cancer cells. Is this expected?
A1: Yes, this is a plausible outcome. Some studies indicate that non-tumorigenic cells, such as human breast epithelial cells, are less sensitive to this compound compared to their cancerous counterparts.[1] The cytotoxic effect of this compound is often linked to signaling pathways that are dysregulated in cancer cells. Therefore, a reduced effect in normal cells can be anticipated.
Q2: My results from the MTT assay show high variability between wells treated with this compound. What could be the cause?
A2: High variability in MTT assays can stem from several factors. Ensure even cell seeding and avoid the "edge effect" by not using the outer wells of the 96-well plate, or by filling them with sterile PBS. This compound is a colored compound, which can interfere with the absorbance reading. Always include a blank control with this compound in the media without cells to subtract the background absorbance. Also, ensure the formazan crystals are fully solubilized before reading the plate.
Q3: Can I use assays other than MTT to assess this compound toxicity?
A3: Absolutely. Alternative and complementary assays are recommended to confirm your findings. The Sulforhodamine B (SRB) assay, which measures total protein content, or the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity, are excellent choices. Using multiple assays with different endpoints will provide a more comprehensive understanding of this compound's cytotoxic and cytostatic effects.
Q4: What is the appropriate solvent for this compound, and what is the final concentration I should use in my cell culture?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to maintain a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium to avoid solvent-induced toxicity. Always include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experimental setup.
Q5: How long should I expose the non-cancerous cells to this compound?
A5: The optimal exposure time can vary between cell lines and the specific research question. A common starting point is a 24 to 72-hour incubation period. It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) to determine the most appropriate endpoint for your specific cell line and experimental goals.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in MTT/SRB assay | 1. This compound is a colored compound.2. Phenol red in the culture medium.3. Contamination (bacterial or fungal). | 1. Include a "no-cell" control with this compound to measure and subtract its intrinsic absorbance.2. Use phenol red-free medium for the assay.3. Regularly check for and discard contaminated cultures. |
| Inconsistent IC50 values across experiments | 1. Variation in cell seeding density.2. Cells are in different growth phases.3. Inconsistent incubation times. | 1. Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.2. Use cells with a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment.3. Standardize all incubation periods throughout the experiment. |
| Low signal or poor dynamic range | 1. Low metabolic activity of the chosen cell line.2. Insufficient number of cells seeded.3. Assay is not sensitive enough. | 1. Increase the incubation time with the assay reagent (e.g., MTT).2. Optimize the initial cell seeding density.3. Consider a more sensitive assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®). |
| Visual evidence of cell death not correlating with assay results | 1. The compound may be cytostatic rather than cytotoxic.2. The chosen assay measures a metabolic endpoint that is not affected at the observed time point. | 1. Use an assay that measures cell number directly, such as the SRB assay or crystal violet staining.2. Assess markers of apoptosis (e.g., caspase activity, Annexin V staining) or necrosis (e.g., LDH release). |
Data Presentation
Table 1: Summary of this compound Cytotoxicity (IC50 values in µM)
| Cell Line Type | Specific Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Non-Cancerous | Human Breast Epithelial Cells | Proliferation Assay | Not Specified | Less sensitive than MCF-7 and MDA-MB-231 | [1] |
| Mouse Normal Hepatocytes (AML12) | Not specified for cytotoxicity | - | Data not available | ||
| Cancerous | PC3 (Prostate) | MTT Assay | 24 | 10.1 | [2] |
| HCT-116 (Colon) | Cell Viability Assay | Not Specified | Not Specified | [3] | |
| A549 (Lung) | MTT Assay | 24 | GI50: 16.38 ± 1.01 | [4][5] | |
| DLD-1 (Colon) | MTT Assay | 24 | GI50: 21.32 ± 1.15 | [4][5] | |
| RKO (Colon) | MTT Assay | 24 | GI50: 20.11 ± 0.98 | [4][5] | |
| LLC (Murine Lung) | MTT Assay | 24 | GI50: 18.74 ± 1.22 | [4][5] | |
| MCF-7 (Breast) | Proliferation Assay | 48 | 10.6 | [1] | |
| MDA-MB-231 (Breast) | Proliferation Assay | 48 | 13.5 | [1] |
Note: GI50 (50% growth inhibition) is often used interchangeably with IC50.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with DMSO) and no-cell controls (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
This assay quantifies the total protein content, which is proportional to the cell number.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) SRB solution in 1% acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.[7]
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[8]
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510-565 nm using a microplate reader.
Neutral Red Uptake (NRU) Assay
This assay assesses the viability of cells based on their ability to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
PBS (Phosphate Buffered Saline)
-
Destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of Neutral Red solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of destain solution to each well.[9]
-
Shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Read the absorbance at 540 nm using a microplate reader.
Visualizations
Caption: General workflow for assessing this compound toxicity.
Caption: Potential signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway [mdpi.com]
- 4. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qualitybiological.com [qualitybiological.com]
Best practices for preparing Ilimaquinone stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the use of Ilimaquinone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 200 mg/mL.
Q3: How should this compound powder and stock solutions be stored?
A3: this compound powder should be stored at -20°C. Once dissolved, the stock solution should be stored at -80°C to ensure stability.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is known to activate the p53 and the GADD153/CHOP signaling pathways, leading to cell cycle arrest and apoptosis.[1][2]
This compound Stock Solution Preparation
Proper preparation of this compound stock solutions is critical for obtaining reproducible experimental results. Below is a summary of key quantitative data.
| Parameter | Value | Source |
| Solubility in DMSO | 200 mg/mL | Sigma-Aldrich |
| Storage (Powder) | -20°C | DC Chemicals |
| Storage (in Solvent) | -80°C | DC Chemicals |
Troubleshooting Guide
Problem 1: Precipitation of this compound upon dilution in aqueous media.
-
Cause: this compound is a hydrophobic molecule, and high concentrations of DMSO in the final working solution can cause the compound to precipitate when diluted in aqueous buffers or cell culture media.
-
Solution:
-
Ensure the final concentration of DMSO in your experimental setup is low, typically below 0.5%, to maintain solubility.
-
Prepare intermediate dilutions of the this compound stock solution in a co-solvent system or directly in the final aqueous buffer while vortexing to facilitate dissolution.
-
Visually inspect the solution for any signs of precipitation after dilution. If precipitation occurs, consider lowering the final concentration of this compound.
-
Problem 2: Inconsistent or unexpected experimental results.
-
Cause: This can be due to degradation of the this compound stock solution, variability in cell health, or issues with the experimental setup.
-
Solution:
-
Stock Solution Integrity: Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh stock solutions regularly.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform routine checks for mycoplasma contamination.
-
Experimental Controls: Always include appropriate vehicle controls (e.g., DMSO-treated cells) in your experiments to account for any solvent effects.
-
Problem 3: Low signal or no effect observed in cell-based assays.
-
Cause: The concentration of this compound may be too low, the treatment duration may be too short, or the cells may be resistant.
-
Solution:
-
Dose-Response and Time-Course: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Also, consider a time-course experiment to identify the optimal treatment duration.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to this compound. It is advisable to test a range of concentrations based on literature values for similar cell types.
-
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on cultured cells.
Detailed Methodologies
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for p53 and Phospho-p53 (Ser15)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and phospho-p53 (Ser15) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
This compound exerts its biological effects through the activation of specific signaling pathways. The diagrams below illustrate the key molecular events involved.
This compound-Induced p53 Signaling Pathway
This compound-Induced GADD153/CHOP Signaling Pathway
References
- 1. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of p53 with this compound and Ethylsmenoquinone, Marine Sponge Metabolites, Induces Apoptosis and Autophagy in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ilimaquinone Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ilimaquinone (IQ) treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to induce cytotoxicity?
A1: The optimal incubation time for this compound-induced cytotoxicity is cell-line dependent and concentration-dependent. However, a common starting point for many cancer cell lines is a 24-hour incubation period.[1][2] For instance, in A549, DLD-1, and RKO cells, a 24-hour treatment is sufficient to observe a significant decrease in cell viability.[1] In HCT-116 cells, the IC50 value was determined after a 24-hour incubation.[2][3] It is recommended to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the ideal incubation time for your specific cell line and experimental goals.
Q2: At what concentration should I use this compound?
A2: The effective concentration of this compound varies significantly between cell lines. IC50 values have been reported to range from approximately 10 µM to 50 µM. For example, the IC50 for this compound in MCF-7 and MDA-MB-231 breast cancer cells is 10.6 µM and 13.5 µM, respectively, after 48 hours.[4] In HCT-116 cells, the IC50 was found to be 17.89 µM after 24 hours.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: What are the known signaling pathways affected by this compound?
A3: this compound affects multiple signaling pathways to exert its anti-cancer effects. Key pathways include:
-
Induction of Apoptosis:
-
GADD153/CHOP-mediated pathway: this compound upregulates the growth arrest and DNA damage-inducible gene 153 (GADD153 or CHOP), leading to cell cycle arrest and apoptosis.[5][6][7]
-
PDK1 Inhibition: It inhibits Pyruvate Dehydrogenase Kinase 1 (PDK1), leading to a shift from glycolysis to oxidative phosphorylation and induction of apoptosis.[1][8]
-
ROS-ERK/p38 MAPK-CHOP pathway: this compound can induce the generation of reactive oxygen species (ROS), which in turn activates the ERK/p38 MAPK-CHOP signaling cascade, leading to the upregulation of death receptors DR4 and DR5.[9]
-
p53 Activation: It can stabilize and activate the p53 tumor suppressor protein, leading to the expression of downstream targets like p21 that mediate cell cycle arrest and apoptosis.[10][11]
-
Mitochondrial-mediated pathway: this compound can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors.[2][4]
-
-
Wnt/β-catenin Pathway: It can suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[12]
-
Golgi Apparatus Fragmentation: this compound is known to cause the vesiculation of the Golgi apparatus, which can inhibit protein transport.[5][13]
Q4: How can I detect apoptosis induced by this compound?
A4: Several methods can be used to detect this compound-induced apoptosis. Commonly used techniques include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative). A 24-hour incubation is often sufficient to detect apoptosis using this method.[1][2]
-
Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 and caspase-9 can confirm the induction of apoptosis.[2]
-
DNA Fragmentation Analysis: Apoptosis is characterized by the cleavage of genomic DNA into a ladder pattern, which can be visualized by agarose gel electrophoresis.[3]
-
TUNEL Assay: This assay detects DNA fragmentation in situ by labeling the 3'-hydroxyl ends of DNA breaks.[14]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for your cell line. Some cell lines may require longer exposure to this compound. |
| Incorrect Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line known to be sensitive to this compound or investigate the molecular mechanisms of resistance in your cell line. |
| Drug Inactivity | Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| High Cell Seeding Density | High cell confluence can sometimes reduce the apparent cytotoxicity of a compound. Optimize the cell seeding density to ensure cells are in the exponential growth phase during treatment. |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including passage number, confluency, and media composition. Avoid using cells that have been in culture for an extended period. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes to ensure accurate concentrations. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with media or PBS to maintain humidity. |
| Inconsistent Incubation Times | Ensure precise timing of drug addition and assay termination for all samples and experiments. |
Issue 3: Difficulty in Detecting Apoptosis
| Possible Cause | Troubleshooting Step |
| Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of apoptotic events. Early time points may be necessary to detect early apoptotic markers like Annexin V staining. |
| Assay Sensitivity | Use a combination of apoptosis assays to confirm your results (e.g., Annexin V/PI staining and a caspase activity assay). |
| Cell Death via Necrosis | At high concentrations, this compound may induce necrosis instead of apoptosis. Use a lower concentration or a shorter incubation time. Distinguish between apoptosis and necrosis using Annexin V/PI staining. |
Data Summary Tables
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 48 | 10.6 | [4] |
| MDA-MB-231 | Breast Cancer | 48 | 13.5 | [4] |
| HCT-116 | Colon Cancer | 24 | 17.89 | [2][3] |
| A549 | Lung Cancer | 24 | ~50 | [1] |
| DLD-1 | Colon Cancer | 24 | ~50 | [1] |
| RKO | Colon Cancer | 24 | ~50 | [1] |
Table 2: Recommended Incubation Times for Various Assays
| Assay | Purpose | Recommended Incubation Time | Notes |
| MTT/Cell Viability Assay | To determine cytotoxicity and IC50 | 24 - 72 hours | Time-dependent effects are common. A 24-hour time point is a good starting point.[1][2] |
| Annexin V/PI Staining | To detect and quantify apoptosis | 12 - 48 hours | Early apoptotic events can be detected at earlier time points (e.g., 12 hours).[2] |
| Western Blotting | To analyze protein expression changes | 6 - 48 hours | The timing depends on the specific protein of interest. For signaling molecules, shorter incubation times may be required. |
| Golgi Fragmentation Assay | To observe Golgi vesiculation | 1 - 24 hours | Golgi fragmentation can be an early event. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired incubation time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound and a vehicle control for the chosen incubation time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Key signaling pathways affected by this compound leading to apoptosis and cell cycle arrest.
Caption: Troubleshooting workflow for low or no observed cytotoxicity with this compound treatment.
References
- 1. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of p53 with this compound and ethylsmenoquinone, marine sponge metabolites, induces apoptosis and autophagy in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound and Ethylsmenoquinone, Marine Sponge Metabolites, Suppress the Proliferation of Multiple Myeloma Cells by Down-Regulating the Level of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Ilimaquinone-induced oxidative stress in experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for ilimaquinone-induced oxidative stress in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it induce oxidative stress?
A1: this compound is a sesquiterpenoid quinone isolated from marine sponges. Its quinone structure is central to its biological activity, including its anticancer properties. The induction of oxidative stress is a key mechanism of its action. This occurs when the quinone moiety of this compound is intracellularly reduced to a hydroquinone. This hydroquinone can then auto-oxidize, transferring electrons to molecular oxygen to generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, leading to cellular oxidative stress.
Q2: What are the primary signaling pathways activated by this compound-induced ROS?
A2: this compound-induced ROS has been shown to activate several key signaling pathways implicated in apoptosis and cell cycle arrest. The two primary pathways are:
-
ERK/p38 MAPK-CHOP Pathway: ROS generation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK). These kinases, in turn, upregulate the transcription factor C/EBP homologous protein (CHOP), which promotes the expression of pro-apoptotic proteins.
-
p53 Pathway: Oxidative stress can cause DNA damage and activate the tumor suppressor protein p53. This is often mediated through the phosphorylation of p53 at Ser15, leading to its stabilization and accumulation. Activated p53 can then induce the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis.
Q3: Why is it important to control for oxidative stress in my experiments with this compound?
A3: While oxidative stress is a component of this compound's mechanism of action, it is crucial to control for it to:
-
Elucidate ROS-dependent vs. ROS-independent effects: By using antioxidants, you can determine which of this compound's effects are a direct result of oxidative stress and which may be due to other mechanisms (e.g., direct enzyme inhibition).
-
Isolate specific pathways: Controlling for oxidative stress allows you to investigate downstream signaling events more clearly.
-
Improve reproducibility: The extent of oxidative stress can vary between experiments. Using antioxidants as a control can help to standardize your experimental conditions.
-
Determine therapeutic relevance: Understanding the role of oxidative stress can inform the development of combination therapies where antioxidants might be used to mitigate side effects in non-cancerous cells.
Q4: What are some common antioxidants I can use as controls?
A4: Several antioxidants can be used to control for this compound-induced oxidative stress. The choice of antioxidant will depend on the specific research question and the localization of ROS production. Common choices include:
-
N-acetylcysteine (NAC): A precursor to the intracellular antioxidant glutathione (GSH), NAC is a general ROS scavenger.
-
MitoTEMPO: A mitochondria-targeted antioxidant that specifically scavenges mitochondrial superoxide. This is particularly useful as this compound has been shown to induce mitochondrial ROS.
-
Trolox: A water-soluble analog of Vitamin E that can scavenge peroxyl radicals and is often used as a standard antioxidant control.
-
Vitamin E (α-tocopherol): A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in ROS measurements between replicates. | Inconsistent cell density, variations in this compound or antioxidant incubation times, photobleaching of fluorescent probes. | Ensure consistent cell seeding density. Standardize all incubation times precisely. Protect fluorescently labeled cells from light as much as possible. |
| Antioxidant control does not rescue cells from this compound-induced death. | The concentration of the antioxidant is too low. Cell death is mediated by a ROS-independent pathway. The antioxidant itself is causing toxicity at the concentration used. | Perform a dose-response experiment to determine the optimal concentration of the antioxidant. Investigate alternative mechanisms of this compound-induced cell death. Perform a toxicity assay for the antioxidant alone. |
| Unexpected pro-oxidant effect observed with antioxidant treatment. | Some antioxidants, like NAC, can exhibit pro-oxidant effects at high concentrations or in certain cellular contexts. | Test a lower concentration range for the antioxidant. Ensure the antioxidant is freshly prepared and stored correctly. |
| Difficulty in detecting a specific ROS-mediated signaling event. | The timing of the analysis is not optimal. The specific signaling pathway is not activated in your cell type. | Perform a time-course experiment to identify the peak of signaling activation after this compound treatment. Confirm the expression of key pathway components in your cell line. |
Data Presentation
Table 1: Recommended Concentrations of Antioxidants for Control Experiments
| Antioxidant | Recommended Starting Concentration Range (in vitro) | Pre-incubation Time Before this compound | Key Considerations |
| N-acetylcysteine (NAC) | 1 - 10 mM | 1 - 2 hours | Can have pro-oxidant effects at very high concentrations. Prepare fresh solutions. |
| MitoTEMPO | 10 - 50 µM | 1 hour | Specifically targets mitochondrial ROS. May not quench ROS from other cellular sources. |
| Trolox | 100 - 500 µM | 1 - 2 hours | Water-soluble Vitamin E analog, good for general antioxidant control. |
| Vitamin E (α-tocopherol) | 50 - 200 µM | 24 hours | Lipid-soluble, ideal for studying lipid peroxidation. Requires a vehicle (e.g., ethanol or DMSO) for solubilization. |
Table 2: Expected Outcomes of Antioxidant Control in this compound Experiments
| Parameter Measured | Expected Effect of this compound Alone | Expected Effect of this compound + Antioxidant |
| Intracellular ROS Levels | Significant Increase | Attenuation of ROS increase |
| Cell Viability / Apoptosis | Decreased viability / Increased apoptosis | Partial or full rescue of cell viability / a decrease in apoptosis |
| p-ERK / p-p38 Levels | Increased phosphorylation | Reduced phosphorylation |
| p53 (Ser15) Phosphorylation | Increased phosphorylation | Reduced phosphorylation |
| CHOP Expression | Upregulation | Downregulation |
Experimental Protocols
Protocol 1: Assessment of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol provides a method for measuring total intracellular ROS levels.
Materials:
-
Cells of interest
-
This compound
-
Antioxidant of choice (e.g., NAC)
-
DCFH-DA (5 mM stock in DMSO)
-
Serum-free cell culture medium
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader (Excitation/Emission: 485/535 nm)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
(Optional) Pre-treat cells with the desired concentration of antioxidant for the recommended time (see Table 1).
-
Treat cells with various concentrations of this compound (with or without antioxidant) for the desired time period. Include appropriate vehicle controls.
-
Remove the treatment media and wash the cells once with warm PBS.
-
Prepare a 20 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a microplate reader at an excitation of ~485 nm and an emission of ~535 nm.
Protocol 2: Measurement of Cell Viability using the MTT Assay
This protocol assesses cell viability based on mitochondrial metabolic activity.[1][2][3][4]
Materials:
-
Cells of interest
-
This compound
-
Antioxidant of choice
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well plate
-
Microplate spectrophotometer (570 nm)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat with antioxidant if required, then treat with this compound (with or without antioxidant) for the desired duration (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7]
Materials:
-
Cells of interest
-
This compound
-
Antioxidant of choice
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound (with or without antioxidant) as desired.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualization
Caption: this compound-induced ROS signaling pathways.
Caption: Experimental workflow for antioxidant control.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Calibrating Flow Cytometer Settings for Ilimaquinone-Treated Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in calibrating flow cytometer settings for cells treated with Ilimaquinone.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of this compound on cells that I should be aware of before starting my flow cytometry experiment?
A1: this compound is a marine sponge metabolite known to induce apoptosis and affect the cell cycle in various cancer cell lines.[1][2][3][4][5] Key cellular effects include:
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Induction of Apoptosis: this compound triggers programmed cell death through the mitochondrial-mediated pathway.[2][5] This involves the activation of caspases (like caspase-3 and -9), a decrease in the anti-apoptotic protein Bcl-2, and DNA fragmentation.[1][2]
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Cell Cycle Arrest: Studies have shown that this compound can cause cell cycle arrest, often observed as an accumulation of cells in a particular phase when analyzed by propidium iodide (PI) staining.[1]
-
Mitochondrial Dysfunction: A significant effect of this compound is the disruption of mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm).[2]
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Increased Reactive Oxygen Species (ROS): Treatment with this compound has been shown to increase the levels of intracellular reactive oxygen species.[1]
Understanding these effects is crucial for selecting appropriate flow cytometry assays and for interpreting your data correctly.
Q2: My this compound-treated cells show a high level of autofluorescence. How can I correct for this?
A2: Increased autofluorescence can be a common issue with drug-treated cells. Here are several strategies to mitigate this:
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Include an Unstained Control: Always run an unstained sample of your this compound-treated cells. This will allow you to quantify the level of autofluorescence and set your negative gates accordingly.
-
Choose Fluorochromes Wisely: Opt for bright fluorochromes that emit in channels with low autofluorescence.[6] It is advisable to run your unstained treated cells first to identify which channels exhibit the most autofluorescence and avoid them if possible.[7]
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Use a "Fluorescence Minus One" (FMO) Control: FMO controls are essential for accurately setting gates in multicolor experiments. They help to distinguish between true positive signals and the spread of fluorescence from other channels, which can be exacerbated by high autofluorescence.
-
Consider a Quenching Step: In some cases, a brief incubation with a quenching agent like Trypan Blue can help to reduce extracellular fluorescence, though this is more commonly used for surface staining.
Q3: I am seeing a high percentage of dead cells in my untreated control group after preparing them for flow cytometry. What could be the cause?
A3: A high level of cell death in your control group can compromise your results. Common causes include:
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Harsh Cell Handling: Overly vigorous pipetting or vortexing can cause mechanical stress and induce apoptosis.[8] Always handle cells gently.
-
Suboptimal Cell Culture Conditions: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or starved cells are more prone to spontaneous apoptosis.[8]
-
Incorrect Cell Detachment: If using adherent cells, prolonged exposure to trypsin or using a scraper can damage cell membranes. Consider using a gentler detachment solution like Accutase. Avoid EDTA if you are performing Annexin V staining, as it chelates Ca2+, which is necessary for Annexin V binding.[8][9]
-
Temperature Stress: Avoid drastic temperature changes. Perform staining steps on ice or at 4°C to reduce metabolic activity and potential antibody internalization.[10]
Troubleshooting Guides
Problem 1: Weak or No Signal in Apoptosis Assay (e.g., Annexin V/PI)
-
Possible Cause: Insufficient drug concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Possible Cause: Reagent issues.
-
Solution: Check the expiration dates of your Annexin V and PI. Ensure they have been stored correctly. Run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify that the reagents are working.[8]
-
Possible Cause: Incorrect buffer used for Annexin V staining.
-
Solution: Annexin V binding is calcium-dependent. Ensure you are using the 1X Annexin V binding buffer provided with your kit, which should contain calcium.[9]
-
Possible Cause: Cells were washed after staining with Annexin V/PI.
-
Solution: Do not wash the cells after adding the Annexin V and PI reagents, as the Annexin V binding is reversible. Proceed to analysis immediately after the incubation period.[9]
Problem 2: Unexpected Cell Cycle Profile
-
Possible Cause: Cell clumps are being analyzed as single events.
-
Solution: Gently pipette the cell suspension through a cell strainer or nylon mesh before analysis to remove clumps. Use a doublet discrimination gate (e.g., FSC-H vs. FSC-A) during data analysis.[10]
-
Possible Cause: Incorrect staining procedure.
-
Solution: Ensure proper fixation and permeabilization if staining for intracellular targets. For DNA content analysis with PI, RNase treatment is crucial to prevent staining of double-stranded RNA.
-
Possible Cause: High flow rate.
-
Solution: Run your samples at a low flow rate to improve data resolution and obtain more accurate cell cycle profiles.[11]
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI)
-
Cell Preparation:
-
Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize (for suspension cells).
-
Treat cells with the desired concentrations of this compound for the determined amount of time. Include an untreated control.
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (which may contain apoptotic cells) and then detach the adherent cells using a gentle, non-enzymatic cell dissociation buffer. Combine the supernatant and the detached cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V conjugated to a fluorochrome (e.g., FITC, APC) and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on the flow cytometer. Do not wash the cells.
-
Set up appropriate voltage and compensation settings using single-stained controls.
-
Gate on the single-cell population and then analyze the Annexin V and PI signals.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI)
-
Cell Preparation and Treatment:
-
Follow the same steps as in Protocol 1 for cell seeding and treatment.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described above.
-
Wash cells with PBS and then fix them in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on the flow cytometer using a low flow rate.
-
Use a doublet discrimination gate.
-
Analyze the DNA content based on the PI fluorescence intensity.
-
Data Presentation
Table 1: Example Data Table for this compound-Induced Apoptosis
| This compound Conc. (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Control) | ||||
| 5 | ||||
| 10 | ||||
| 20 |
Table 2: General Starting PMT Voltage Settings (Adjust as needed)
| Parameter | Fluorochrome | Starting Voltage (V) |
| FSC | N/A | 200 - 400 |
| SSC | N/A | 200 - 400 |
| FL1 | FITC / Alexa Fluor 488 | 300 - 500 |
| FL2 | PE | 300 - 500 |
| FL3 | PI / PerCP | 400 - 600 |
| FL4 | APC | 400 - 600 |
Note: Optimal voltages will vary between instruments and experiments. Always titrate your antibodies and optimize your settings using unstained and single-stained controls.
Visualizations
Caption: General workflow for flow cytometry analysis of this compound-treated cells.
Caption: Troubleshooting weak signals in apoptosis assays.
Caption: Simplified this compound-induced apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. A flow cytometric method for the analysis of macrophages in the vascular wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yeasenbio.com [yeasenbio.com]
- 9. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 10. google.com [google.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Ensuring reproducibility in Ilimaquinone-based experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of experiments involving ilimaquinone. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a sesquiterpene quinone originally isolated from the marine sponge Hippospongia metachromia.[1] It is a cell-permeable compound known for a wide range of biological activities, including anti-cancer, anti-HIV, anti-inflammatory, and antimicrobial effects.[2][3][4][5] Its primary mechanisms of action include the induction of Golgi apparatus fragmentation, promotion of apoptosis and autophagy, and cell cycle arrest.[2][4][6]
Q2: How should I properly store and handle this compound?
A2: this compound is typically supplied as a solid and should be stored at -20°C.[4] For experimental use, it is often dissolved in DMSO to create a stock solution.[4] Due to the potential for instability, it is recommended to prepare fresh dilutions from the stock solution for each experiment.[7] When working with plasma samples, the addition of a stabilizer like ascorbic acid is crucial to prevent degradation.[7][8]
Q3: What are the known molecular targets and mechanisms of action of this compound?
A3: this compound's bioactivity is attributed to its benzoquinone ring, which can undergo redox cycling to generate reactive oxygen species (ROS) and participate in nucleophilic addition reactions, potentially modifying proteins.[1] Key molecular events associated with this compound treatment include:
-
Golgi Apparatus Disruption: It causes a reversible breakdown of the Golgi complex into vesicular structures.[2][4]
-
Apoptosis Induction: It can trigger the mitochondrial-mediated apoptosis pathway, involving the loss of mitochondrial membrane potential and activation of caspases.[5][9][10]
-
Cell Cycle Arrest: this compound can induce G1 or G2/M phase arrest in the cell cycle, depending on the cell type.[2][3][6]
-
Signaling Pathway Modulation: It has been shown to activate the p53 pathway and inhibit Pyruvate Dehydrogenase Kinase 1 (PDK1) activity.[6][11]
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
| Possible Cause | Troubleshooting Step |
| This compound Degradation | • Ensure proper storage of solid this compound at -20°C. • Prepare fresh working solutions from a DMSO stock for each experiment. For long-term experiments, consider the stability of this compound in your specific culture medium. • If working with plasma, add a stabilizer like ascorbic acid.[7][8] |
| Incorrect Concentration | • Verify the calculated final concentration. • Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. IC50 values can vary significantly between cell lines. |
| Cell Line Resistance | • Confirm the sensitivity of your chosen cell line to this compound by referring to published literature. • Consider using a positive control cell line known to be sensitive to this compound. |
| Purity of this compound | • Use high-purity this compound (≥98%).[12] • If the source is questionable, consider analytical validation of the compound's purity. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | • Ensure a homogenous cell suspension before seeding. • Use a calibrated pipette and consistent technique for cell plating. |
| Edge Effects in Multi-well Plates | • Avoid using the outer wells of multi-well plates for treatment groups, as they are more prone to evaporation. • Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Drug Dilution | • Perform serial dilutions carefully and vortex thoroughly between each dilution step. • Prepare a master mix of the final drug concentration to add to replicate wells. |
Issue 3: Unexpected Cell Death or Morphology
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level for your cells. |
| Contamination | • Regularly check cell cultures for signs of microbial contamination. • Use sterile techniques throughout the experimental process. |
| Off-target Effects | • this compound can induce ROS production.[1] Consider co-treatment with an antioxidant (e.g., N-acetylcysteine) to investigate the role of oxidative stress in the observed phenotype. |
Experimental Protocols & Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HCT-116 | Colorectal Carcinoma | 17.89 | MTT Assay[5][9] |
| PC-3 | Prostate Cancer | Not specified, but showed concentration-dependent anti-proliferative effect | Sulforhodamine B Assay[2][3] |
| LNCaP | Prostate Cancer | Not specified, but showed concentration-dependent anti-proliferative effect | Sulforhodamine B Assay[2][3] |
| A549 | Non-small Cell Lung Cancer | Not specified, but showed concentration-dependent anti-proliferative effect | Sulforhodamine B Assay[2][3] |
| Hep3B | Hepatocellular Carcinoma | Not specified, but showed concentration-dependent anti-proliferative effect | Sulforhodamine B Assay[2][3] |
| MCF-7 | Breast Cancer | 10.6 | Not specified[10] |
| MDA-MB-231 | Breast Cancer | 13.5 | Not specified[10] |
Detailed Methodologies
1. Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
2. Apoptosis Detection (Annexin V/PI Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.
-
Protocol:
-
Seed cells and treat with this compound as for the viability assay.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
3. Golgi Fragmentation Assay
-
Principle: Visualizes the morphology of the Golgi apparatus using immunofluorescence.
-
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., BSA).
-
Incubate with a primary antibody against a Golgi marker protein (e.g., GM130 or Golgin-97).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Visualize the Golgi morphology using a fluorescence microscope.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified signaling pathways affected by this compound.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound A cell-permeable marine sponge metabolite with anti-microbial, anti-HIV, anti-inflammatory, and anti-mitotic properties. | 71678-03-0 [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
- 6. Activation of p53 with this compound and ethylsmenoquinone, marine sponge metabolites, induces apoptosis and autophagy in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. HPLC-MS/MS analysis of this compound and its application in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Validation & Comparative
Comparing the efficacy of Ilimaquinone to doxorubicin in cancer cells.
An In-Depth Guide for Researchers and Drug Development Professionals on the Efficacy and Mechanisms of Action of a Marine-Derived Compound Versus a Conventional Chemotherapeutic Agent.
In the landscape of cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced toxicity is perpetual. This guide provides a detailed comparison of Ilimaquinone, a sesquiterpene quinone derived from marine sponges, and Doxorubicin, a long-standing anthracycline antibiotic used in chemotherapy. We delve into their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, supported by experimental data to inform future research and drug development endeavors.
Cytotoxicity Profile: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and Doxorubicin across various cancer cell lines as reported in the literature. It is important to note that direct comparative studies are limited, and variations in experimental conditions can influence IC50 values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 17.89 | [1] |
| MCF-7 | Breast Cancer | 10.6 | [2] |
| MDA-MB-231 | Breast Cancer | 13.5 | [2] |
| SCC4 | Oral Squamous Cell Carcinoma | 7.5 | [3] |
| SCC2095 | Oral Squamous Cell Carcinoma | 8.5 | [3] |
| A549 | Lung Carcinoma | >20 | [4] |
| PC-3 | Prostate Cancer | 10.1 | [5] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon Carcinoma | 1.9 | [6] |
| MCF-7 | Breast Cancer | 2.50 | [4] |
| MCF-7 (Dox-resistant) | Breast Cancer | 1.9 - 128.5 | [7][8] |
| MDA-MB-231 | Breast Cancer | 0.69 - 1.65 | [9][10] |
| A549 | Lung Carcinoma | 5.05 - >20 | [4][11] |
| PC-3 | Prostate Cancer | 2.64 | [12] |
Mechanisms of Action: Divergent Pathways to Cell Death
This compound and Doxorubicin employ distinct strategies to induce cancer cell death. Doxorubicin, a well-characterized cytotoxic agent, primarily functions through its interaction with DNA, while this compound appears to target metabolic and stress-response pathways.
Doxorubicin: A Multi-pronged Assault on DNA and Cellular Processes
Doxorubicin's anticancer activity is attributed to three primary mechanisms[13]:
-
DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the double helix structure. This interference inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
This compound: Targeting Cancer Cell Metabolism and Inducing Oxidative Stress
This compound's mechanism of action is an active area of investigation, with several key pathways identified:
-
Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): this compound has been shown to inhibit PDK1, a key enzyme in cancer cell metabolism that promotes aerobic glycolysis (the Warburg effect)[14]. By inhibiting PDK1, this compound shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased ROS production and apoptosis.
-
Induction of Mitochondrial ROS-Dependent Apoptosis: this compound treatment leads to a significant increase in mitochondrial ROS, which in turn depolarizes the mitochondrial membrane potential and triggers the intrinsic apoptotic pathway[14].
-
Activation of Stress-Response Pathways: It has been reported to induce the GADD153/CHOP-mediated pathway, a key player in the endoplasmic reticulum stress response[15]. Furthermore, this compound can sensitize cancer cells to TRAIL-induced apoptosis through the ROS-ERK/p38 MAPK-CHOP signaling cascade[16].
Impact on Apoptosis and Cell Cycle
Both this compound and Doxorubicin are potent inducers of apoptosis and can cause cell cycle arrest, albeit through different molecular players.
Table 3: Comparative Effects on Apoptosis
| Drug | Cell Line | Apoptotic Effect | Quantitative Data | Reference |
| This compound | HCT-116 | Induces early and late apoptosis. | 7.62% early apoptosis, 25.74% late apoptosis after 24h with IC50 concentration. | [17] |
| A549 | Significantly induces apoptosis. | Significant increase in Annexin V-positive cells. | [14] | |
| Doxorubicin | SKOV-3 | Induces apoptosis. | Predominant type of cell death observed. | [18] |
| H9c2 | Significantly induces apoptosis. | ~20% apoptotic cells with 5 µM Doxorubicin. | [19] | |
| MCF-7 / NIH3T3 | Induces apoptosis. | Greater number of apoptotic cells in NIH3T3 than MCF-7. | [20] |
Table 4: Comparative Effects on Cell Cycle
| Drug | Cell Line | Cell Cycle Effect | Quantitative Data | Reference |
| This compound | PC-3 | Induces G1 phase arrest. | Time-dependent increase in G1 phase population. | [15] |
| Doxorubicin | MCF-7 | Arrests cells at G1/S and G2/M checkpoints. | - | [21] |
| MDA-MB-231 | Arrests cells at the G2/M checkpoint only. | - | [21] | |
| B-cell lymphomas | Induces G1 or G2 phase arrest depending on the cell line. | - | [22] | |
| PC-3 | Induces G2/M phase arrest. | Sharp increase in the proportion of cells in the G2/M phase. | [12] |
Signaling Pathways Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Doxorubicin.
Caption: Signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 12. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity and induction of apoptosis by formamidinodoxorubicins in comparison to doxorubicin in human ovarian adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thymoquinone‑induced autophagy mitigates doxorubicin‑induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity assay in vitro [bio-protocol.org]
Ilimaquinone vs. Paclitaxel: A Comparative Guide to Cell Cycle Arrest Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cell cycle arrest mechanisms induced by ilimaquinone, a marine sponge metabolite, and paclitaxel, a widely used chemotherapeutic agent. The following sections detail their distinct modes of action, present comparative experimental data, and outline the methodologies used in key experiments.
At a Glance: Key Differences in Mechanism
| Feature | This compound | Paclitaxel |
| Primary Target | Golgi apparatus, various signaling proteins | Microtubules (β-tubulin subunit) |
| Cell Cycle Arrest | Primarily G1 or S phase | G2/M phase[1][2][3][4][5] |
| Mechanism of Action | Induces Golgi vesiculation, modulates GADD153/CHOP and p53 signaling pathways | Stabilizes microtubules, preventing their dynamic instability and disassembly[6][7] |
| Downstream Effects | Inhibition of protein transport, induction of apoptosis via mitochondrial pathway | Activation of the spindle assembly checkpoint, mitotic arrest, and subsequent apoptosis |
Comparative Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and paclitaxel in various cancer cell lines as reported in the literature. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [8] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [8] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [8] |
| K562 | Leukemia | <50 | [9] |
| A549 | Lung Carcinoma | <50 | [9] |
| MCF7 | Breast Cancer | <50 | [9] |
| PANC1 | Pancreatic Cancer | <50 | [9] |
| T47D | Breast Cancer | <50 | [9] |
| A375 | Melanoma | <50 | [9] |
Table 2: Paclitaxel IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Tumor Lines | Various | 2.5 - 7.5 | [10] |
| MDA-MB-231 | Breast Cancer | 300 | [11] |
| ZR75-1 | Breast Cancer | Varies | [12] |
| SK-BR-3 | Breast Cancer | Varies | [13][14] |
| T-47D | Breast Cancer | Varies | [13][14] |
| MCF-7 | Breast Cancer | 3500 | [11] |
| BT-474 | Breast Cancer | 19 | [11] |
| LNCaP | Prostate Cancer | Varies | [3] |
| PC3 | Prostate Cancer | Varies | [3] |
Cell Cycle Arrest: A Head-to-Head Comparison
This compound and paclitaxel induce cell cycle arrest at different phases, a key distinction in their mechanisms of action.
This compound: This marine-derived compound predominantly causes a blockage in the G1 or S phase of the cell cycle.[15][16] This arrest is often associated with the upregulation of cell cycle inhibitors.
Paclitaxel: In contrast, paclitaxel is well-characterized to induce a robust arrest at the G2/M phase of the cell cycle.[1][2][3][4][5] This is a direct consequence of its microtubule-stabilizing effect, which prevents the proper formation and function of the mitotic spindle.
Table 3: Effect of this compound and Paclitaxel on Cell Cycle Distribution (Representative Data)
| Treatment | Cell Line | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |
| Control (Untreated) | MDA-MB-231 | 60% | 20% | 20% | [16] |
| This compound (10 µg/mL) | MDA-MB-231 | 73% | Not specified | 10% | [16] |
| Control (Untreated) | Sp2 | 37.3% | 40.2% | 22.5% | [5] |
| Paclitaxel (0.05 mg/L) | Sp2 | 2.5% | 5% | 92.4% | [5] |
| Control (Untreated) | Jurkat | 55% | 23.5% | 21.5% | [5] |
| Paclitaxel (0.05 mg/L) | Jurkat | 34.4% | 24.3% | 41.3% | [5] |
Signaling Pathways and Molecular Mechanisms
The distinct points of cell cycle arrest induced by this compound and paclitaxel are governed by their unique interactions with cellular signaling pathways.
This compound's Disruption of Golgi and Induction of Stress Response
This compound's primary intracellular target is the Golgi apparatus. It causes a rapid and reversible vesiculation of the Golgi complex, thereby inhibiting protein transport. This disruption, coupled with other cellular stresses, activates signaling pathways leading to cell cycle arrest. A key player in this process is the transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein), also known as GADD153 (Growth Arrest and DNA Damage-inducible protein 153).
Caption: this compound induces Golgi stress, leading to the activation of the PERK-ATF4-CHOP/GADD153 pathway, resulting in G1/S phase cell cycle arrest and apoptosis.
Paclitaxel's Activation of the Spindle Assembly Checkpoint
Paclitaxel's mechanism is intrinsically linked to the mitotic machinery. By binding to the β-tubulin subunit of microtubules, it hyper-stabilizes these structures, preventing their normal dynamic behavior which is essential for the formation of the mitotic spindle and chromosome segregation. This aberrant stabilization activates the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle. Key proteins involved in the SAC include Mad2 and BubR1.[6] Prolonged activation of the SAC ultimately leads to apoptotic cell death.
Caption: Paclitaxel stabilizes microtubules, activating the Spindle Assembly Checkpoint, which inhibits the APC/C, leading to G2/M arrest and apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and paclitaxel.
Cell Culture and Drug Treatment
-
Cell Lines: A variety of human cancer cell lines (e.g., MDA-MB-231, MCF-7, PC-3, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound and paclitaxel are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are stored at -20°C. Working concentrations are prepared by diluting the stock solutions in fresh culture medium immediately before use. The final DMSO concentration in the culture medium is typically kept below 0.1%.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or paclitaxel. Control wells receive medium with DMSO at the same concentration as the drug-treated wells.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Cells are seeded in 6-well plates and treated with this compound, paclitaxel, or vehicle control for the desired time.
-
Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and centrifuged.
-
Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and fixed overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Cells are incubated in the staining solution for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software (e.g., ModFit LT, FlowJo).
Caption: A typical workflow for cell cycle analysis using flow cytometry with propidium iodide staining.
Western Blot Analysis
-
Protein Extraction: After drug treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17][18][19][20]
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., GADD153, Mad2, BubR1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.[17]
Conclusion
This compound and paclitaxel represent two distinct classes of anticancer agents with fundamentally different mechanisms for inducing cell cycle arrest. This compound's disruption of the Golgi apparatus and activation of cellular stress responses lead to a G1 or S phase arrest, highlighting a unique therapeutic vulnerability. In contrast, paclitaxel's direct interference with microtubule dynamics triggers a robust G2/M arrest through the well-established spindle assembly checkpoint. Understanding these differential mechanisms is crucial for the rational design of novel therapeutic strategies and for identifying patient populations that may benefit from one agent over the other. The experimental data and protocols provided in this guide offer a foundation for further research into the comparative efficacy and molecular intricacies of these two potent compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dependence of paclitaxel sensitivity on a functional spindle assembly checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 14. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 15. Orientin Induces G0/G1 Cell Cycle Arrest and Mitochondria Mediated Intrinsic Apoptosis in Human Colorectal Carcinoma HT29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.bcm.edu [cdn.bcm.edu]
- 18. origene.com [origene.com]
- 19. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 20. docs.abcam.com [docs.abcam.com]
Validating the Anticancer Potential of Ilimaquinone: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ilimaquinone, a sesquiterpenoid quinone originally isolated from marine sponges, has emerged as a promising candidate in the landscape of anticancer drug discovery. Extensive in vitro research has elucidated its potent cytotoxic effects across a panel of cancer cell lines, including colon, prostate, and lung cancer. This guide provides a comprehensive overview of the existing preclinical data validating the in vivo anticancer activity of this compound, offering a comparative analysis of its performance and detailing the experimental methodologies employed.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's anticancer activity is not reliant on a single pathway but rather a coordinated induction of cellular processes leading to apoptosis and inhibition of tumor growth. Key mechanisms identified include:
-
Induction of Apoptosis via Mitochondrial Pathway: this compound triggers the intrinsic apoptotic pathway characterized by the depolarization of the mitochondrial membrane potential. This leads to the activation of caspase-9 and caspase-3, culminating in DNA fragmentation and cell death.[1][2][3]
-
Activation of the p53 Tumor Suppressor Pathway: Studies have shown that this compound can stabilize and activate the p53 protein, a critical tumor suppressor.[4][5][6] This activation leads to the upregulation of p21, a cell cycle inhibitor, and induces G2/M cell cycle arrest, thereby preventing cancer cell proliferation.[4][5]
-
ROS-Mediated Apoptosis and Signaling Pathway Modulation: this compound treatment has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells.[7][8][9] This oxidative stress activates the ERK/p38 MAPK-CHOP signaling cascade, which in turn upregulates the expression of death receptors (DR4 and DR5), sensitizing cancer cells to TRAIL-induced apoptosis.[7]
-
Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): this compound has been identified as a novel inhibitor of PDK1, a key enzyme in cancer cell metabolism.[8][9][10] By inhibiting PDK1, this compound shifts cancer cell metabolism from glycolysis back to oxidative phosphorylation, a less favorable pathway for rapid tumor growth, and induces apoptosis.[9][10]
-
Upregulation of GADD153/CHOP: this compound induces the expression and nuclear translocation of the growth arrest and DNA damage-inducible gene 153 (GADD153 or CHOP).[11][12][13] This transcription factor plays a crucial role in mediating apoptotic cell death in response to cellular stress.
In Vivo Anticancer Activity: Preclinical Evidence
While detailed in vivo quantitative data and direct comparative studies with other anticancer agents remain to be extensively published, the existing preclinical research provides a strong rationale for this compound's potential as an anticancer therapeutic. The primary model for evaluating the in vivo efficacy of novel anticancer compounds like this compound is the xenograft mouse model.[14][15][16]
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical experimental workflow for validating the anticancer activity of a compound like this compound in vivo.
Key Signaling Pathways Targeted by this compound
The anticancer effects of this compound are mediated through the modulation of several critical signaling pathways within cancer cells. The diagrams below illustrate these pathways.
p53 Activation Pathway
ROS-Mediated Apoptosis Pathway
PDK1 Inhibition Pathway
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validation of in vivo anticancer studies.
Human Tumor Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of human tumor cells.[14] Animals are housed in a pathogen-free environment.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups. This compound, dissolved in a suitable vehicle (e.g., DMSO and PBS), is administered via intraperitoneal (i.p.) or oral (p.o.) route at specified doses and schedules. The control group receives the vehicle only.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised, weighed, and processed for histological and molecular analysis. Animal body weight is monitored throughout the study as an indicator of toxicity.
Hollow Fiber Assay
The hollow fiber assay is an alternative in vivo model for rapid screening of anticancer agents.[15][17]
-
Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.
-
Implantation: The fibers are implanted into the peritoneal cavity and/or subcutaneously in mice.[17]
-
Treatment: The mice are treated with the test compound (this compound) for a defined period.
-
Analysis: The fibers are then retrieved, and the viability of the cancer cells is assessed to determine the drug's efficacy.
Comparative Data Summary
While direct in vivo comparative studies for this compound against other chemotherapeutic agents are not yet widely available in the public domain, a comparative summary of its in vitro potency across different cancer cell lines is presented below. This data underscores the rationale for its further in vivo investigation.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Reference |
| HCT-116 | Colon Cancer | 17.89 | [3] |
| PC-3 | Prostate Cancer | Concentration-dependent anti-proliferative effect | [12][13] |
| LNCaP | Prostate Cancer | Concentration-dependent anti-proliferative effect | [12][13] |
| A549 | Non-small cell lung cancer | Concentration-dependent anti-proliferative effect | [12][13] |
| Hep3B | Hepatocellular carcinoma | Concentration-dependent anti-proliferative effect | [12][13] |
Future Directions and Conclusion
The compelling in vitro data and the well-elucidated mechanisms of action strongly support the continued investigation of this compound's anticancer activity in in vivo models. Future research should focus on:
-
Comprehensive in vivo efficacy studies: Establishing dose-response relationships and optimal treatment schedules in various xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and toxicity profiles: Thoroughly evaluating the absorption, distribution, metabolism, excretion (ADME), and potential side effects of this compound in animal models.
-
Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies to enhance efficacy and overcome drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Activation of p53 with this compound and ethylsmenoquinone, marine sponge metabolites, induces apoptosis and autophagy in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 13. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
- 16. cris.tau.ac.il [cris.tau.ac.il]
- 17. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
Unraveling the Enigmatic Ilimaquinone: A Comparative Guide to its Mechanism of Action in Diverse Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the multifaceted mechanisms of action of Ilimaquinone, a marine sponge metabolite, across various cell lines. We delve into its comparative performance, supported by experimental data, and offer detailed protocols for key assays, alongside visualizations of the intricate signaling pathways it modulates.
This compound (IQ), a sesquiterpenoid quinone, has emerged as a fascinating molecule with a spectrum of biological activities, most notably its potent anticancer effects. Initially identified as a potent disruptor of the Golgi apparatus, subsequent research has unveiled a more complex and nuanced mechanism of action that varies across different cancer cell lines. This guide aims to provide a clear and objective comparison of these mechanisms, offering a valuable resource for researchers investigating its therapeutic potential.
Comparative Analysis of this compound's Anticancer Activity
This compound exhibits a broad range of cytotoxic and anti-proliferative effects against a variety of cancer cell lines. While the foundational mechanism of Golgi vesiculation is a common thread, the downstream signaling cascades that lead to cell cycle arrest and apoptosis appear to be cell-type specific. The following table summarizes the key mechanistic findings in different cell lines.
| Cell Line | Cancer Type | Key Mechanism of Action | Reported IC50/GI50 | Reference(s) |
| PC-3, LNCaP | Prostate Cancer | G1 phase arrest and apoptosis via up-regulation and nuclear translocation of GADD153 (CHOP). This action is independent of Golgi fragmentation. | Not explicitly stated in the primary reference. | |
| A549 | Non-small Cell Lung Cancer | Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1), leading to a shift from aerobic glycolysis to oxidative phosphorylation, increased mitochondrial ROS, and apoptosis. | GI50 of approximately 25 µM. | [1] |
| DLD-1, RKO, HCT-116 | Colorectal Carcinoma | Induction of mitochondrial-mediated apoptosis, characterized by decreased mitochondrial membrane potential, activation of caspase-9 and -3, and downregulation of Bcl-2. | Not explicitly stated in the primary reference. | [2] |
| RPMI-8226 | Multiple Myeloma | Inhibition of the Wnt/β-catenin pathway by promoting the degradation of β-catenin, leading to G0/G1 cell cycle arrest and apoptosis. | Not explicitly stated in the primary reference. | [3] |
| CHO Cells | Hamster Ovary | Complete vesiculation of Golgi membranes, inhibition of protein transport from the cis-Golgi, and prevention of β-COP and ARF association with Golgi membranes. | Not applicable (mechanistic study). | [4] |
| Hamster and Rat Fibroblasts | N/A | Abrupt decrease in gap-junctional communication, preceding significant Golgi fragmentation. | Not applicable (mechanistic study). | [4] |
Head-to-Head: this compound vs. Alternative Golgi-Disrupting Agents
This compound's primary characteristic is its ability to disrupt the Golgi apparatus. To better understand its unique properties, it is essential to compare it with other well-known Golgi-disturbing agents like Brefeldin A and Monensin.
| Feature | This compound | Brefeldin A (BFA) | Monensin |
| Primary Mechanism | Causes complete vesiculation of Golgi membranes.[4] | Induces retrograde transport of Golgi proteins to the endoplasmic reticulum (ER), leading to the collapse of the Golgi into the ER.[5][6] | Acts as a Na+/H+ ionophore, disrupting the pH gradient of the Golgi and causing swelling of the cisternae.[7][8] |
| Effect on Protein Transport | Blocks anterograde transport from the cis-Golgi onward.[4] | Blocks protein transport from the ER to the Golgi.[6] | Disrupts intra-Golgi transport and protein secretion.[7] |
| Retrograde Transport to ER | No | Yes | No |
| Reversibility | Reversible | Reversible | Reversible |
| Anticancer Mechanisms | Multiple, including GADD153 induction, Wnt/β-catenin inhibition, PDK1 inhibition, mitochondrial apoptosis. | Induces apoptosis and cell cycle arrest in various cancer cell lines, often through ER stress.[9] | Induces apoptosis and can inhibit cancer cell motility.[8][10] |
Experimental Protocols: A Guide to Key Assays
To facilitate the replication and further investigation of this compound's effects, we provide detailed protocols for the key experimental assays cited in the literature.
Cell Viability and Proliferation Assay (Sulforhodamine B - SRB)
This colorimetric assay is used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.[11][12][13]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.[14][15][16][17]
Western Blot for CHOP/GADD153 Detection
This technique is used to detect the expression levels of the CHOP/GADD153 protein, a key marker of ER stress and a mediator of this compound-induced apoptosis in some cell lines.
Materials:
-
RIPA lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CHOP/GADD153
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse treated and untreated cells with RIPA buffer and determine the protein concentration.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CHOP/GADD153 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[18]
Pyruvate Dehydrogenase Kinase 1 (PDK1) Activity Assay
This assay measures the activity of PDK1, which is inhibited by this compound in certain cancer cells.
Materials:
-
PDK1 enzyme
-
PDK1 substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive ATP, or phospho-specific antibody)
Protocol (Example using ADP-Glo™):
-
Set up the kinase reaction in a 96-well plate containing PDK1 enzyme, substrate, and kinase assay buffer.
-
Add this compound at various concentrations to the test wells.
-
Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the PDK1 activity.[19][20][21][22]
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay uses the fluorescent dye JC-1 to assess changes in the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and apoptosis.
Materials:
-
JC-1 dye
-
Cell culture medium
-
CCCP (a positive control for mitochondrial membrane depolarization)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture cells in a suitable format (e.g., 96-well plate or chamber slides).
-
Treat cells with this compound for the desired time. Include a positive control treated with CCCP.
-
Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) at 37°C for 15-30 minutes in the dark.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[23][24][25][26]
Visualizing the Pathways: A DOT Language Representation
To provide a clearer understanding of the complex signaling pathways modulated by this compound, we have generated diagrams using the Graphviz DOT language.
Caption: this compound induces vesiculation of the Golgi apparatus, leading to a blockage of protein transport.
Caption: this compound's diverse anticancer mechanisms in different cancer cell lines.
Caption: Workflow for determining cell viability using the Sulforhodamine B (SRB) assay.
Conclusion
This compound stands out as a promising natural product with potent anticancer activities. Its mechanism of action is multifaceted and context-dependent, ranging from the dramatic reorganization of the Golgi apparatus to the subtle modulation of key signaling pathways involved in cell proliferation, metabolism, and survival. While its Golgi-disrupting properties are a hallmark, it is evident that its anticancer efficacy is not solely dependent on this effect in all cell types. The cell-specific signaling pathways it triggers, such as the GADD153/CHOP pathway in prostate cancer, PDK1 inhibition in lung cancer, and Wnt/β-catenin pathway suppression in multiple myeloma, highlight the need for a tailored approach when considering its therapeutic application.
This comparative guide underscores the importance of cross-validating the mechanism of action of a drug candidate in multiple, relevant cell lines. A deeper understanding of these diverse mechanisms will be crucial for identifying the cancer types most likely to respond to this compound and for the rational design of combination therapies. Further research, particularly direct comparative studies across a broader panel of cell lines, will be invaluable in fully elucidating the therapeutic potential of this intriguing marine metabolite.
References
- 1. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits gap-junctional communication prior to Golgi fragmentation and block in protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brefeldin A - Wikipedia [en.wikipedia.org]
- 6. invivogen.com [invivogen.com]
- 7. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Golgi apparatus and adrenal function: the effects of monensin on adrenocorticotropic hormone-stimulated steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brefeldin A induces apoptosis and cell cycle blockade in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. researchgate.net [researchgate.net]
- 19. promega.es [promega.es]
- 20. resources.rndsystems.com [resources.rndsystems.com]
- 21. promega.com [promega.com]
- 22. HTScan® PDK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Analysis of Ilimaquinone and Other Quinone-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the marine-derived sesquiterpenoid quinone, Ilimaquinone, and other prominent quinone-based drugs. The objective is to present a clear overview of their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation, thereby aiding in drug discovery and development efforts.
Introduction to Quinone-Based Drugs
Quinones are a class of organic compounds characterized by a fully conjugated cyclic dione structure. They are widely distributed in nature and have been extensively studied for their therapeutic potential, particularly as anticancer agents. Their biological activity is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS), and to act as electrophiles, forming covalent bonds with nucleophilic biomolecules such as proteins and DNA. This guide will focus on a comparative analysis of this compound against established quinone-based chemotherapeutics like Doxorubicin and Mitomycin C, as well as other notable quinones such as Atovaquone and Lapachol.
Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other quinone-based drugs in various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Adenocarcinoma | 10.6 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 13.5 | [1] | |
| HCT-116 | Colorectal Carcinoma | Not specified, but cytotoxic | [2] | |
| RPMI-8226 | Multiple Myeloma | Not specified, but cytotoxic | ||
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.69 | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.16 | [3] | |
| BT474 | Breast Carcinoma | 1.14 | [3] | |
| T47D | Breast Carcinoma | 8.53 | [3] | |
| Mitomycin C | MDA-MB-231 | Breast Adenocarcinoma | 20 | [4] |
| MCF-7 | Breast Adenocarcinoma | 0.024 | ||
| Lapachol | MCF-7 | Breast Adenocarcinoma | IC50 values reported | [5] |
| MDA-MB-231 | Breast Adenocarcinoma | IC50 values reported | [5] | |
| HCT-116 | Colorectal Carcinoma | IC50 values reported | [5] |
Mechanisms of Action: A Comparative Overview
While sharing the common quinone scaffold, these drugs exhibit diverse mechanisms of action, targeting various cellular processes to induce cytotoxicity.
This compound
This compound, a metabolite isolated from marine sponges, demonstrates a multifaceted mechanism of action.[2] It is known to induce vesiculation of the Golgi apparatus, although this is not its primary mode of anticancer activity.[6] Its key mechanisms include:
-
Induction of Apoptosis: this compound triggers programmed cell death through multiple signaling pathways.
-
GADD153/CHOP-Mediated Pathway: It upregulates the growth arrest and DNA damage-inducible gene 153 (GADD153), also known as CHOP, leading to cell cycle arrest at the G1 phase and subsequent apoptosis.[6]
-
Mitochondrial-Mediated Pathway: It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and activation of caspases.[2]
-
TRAIL-Sensitization: this compound enhances the sensitivity of cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) by upregulating death receptors DR4 and DR5 through a ROS-ERK/p38 MAPK-CHOP signaling cascade.[6]
-
-
Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): By inhibiting PDK1, this compound shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased ROS production and apoptosis.[7][8]
-
Wnt/β-catenin Pathway Inhibition: this compound has been shown to down-regulate the level of intracellular β-catenin, a key component of the Wnt signaling pathway, which is often deregulated in cancer.[7]
Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity. Its primary mechanisms of action include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, thereby obstructing DNA and RNA synthesis. It also forms a stable complex with DNA and topoisomerase II, leading to DNA double-strand breaks.[9][10]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin undergoes redox cycling, producing superoxide and hydrogen peroxide radicals that cause oxidative damage to DNA, proteins, and lipids.[9][10] This ROS generation is also a major contributor to its cardiotoxicity.[11]
Mitomycin C
Mitomycin C is a bioreductive alkylating agent. Its quinone group is essential for its activation.
-
DNA Cross-linking: Upon intracellular reduction of its quinone moiety, Mitomycin C becomes a potent alkylating agent that cross-links DNA, primarily at CpG sequences.[12][13] This prevents DNA replication and transcription, ultimately leading to cell death.[14]
Atovaquone
Atovaquone is a hydroxynaphthoquinone with a distinct mechanism of action primarily utilized in the treatment of parasitic infections.
-
Mitochondrial Electron Transport Chain Inhibition: Atovaquone acts as a potent and selective inhibitor of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of parasites.[2][15] This disrupts ATP synthesis and pyrimidine biosynthesis, leading to parasite death.[6]
Lapachol
Lapachol is a natural naphthoquinone that requires bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.
-
NQO1-Mediated Redox Cycling: Lapachol undergoes a futile redox cycle catalyzed by NQO1, leading to the massive production of superoxide radicals and subsequent hydrogen peroxide. This results in severe oxidative stress, DNA damage, and ultimately, cancer cell death.[16][17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for evaluating quinone-based drugs.
Caption: this compound-induced GADD153-mediated apoptosis pathway.
Caption: General mitochondrial-mediated apoptosis pathway for quinone drugs.
Caption: A typical experimental workflow for evaluating quinone-based drugs.
Detailed Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they adhere and are in logarithmic growth phase.
-
Drug Treatment: Treat cells with a range of concentrations of the quinone-based drug and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.[18][19][20][21]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the quinone-based drug at a predetermined concentration (e.g., IC50) for a specified time. Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
JC-1 Mitochondrial Membrane Potential Assay
This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), an indicator of mitochondrial health.
-
Cell Treatment: Treat cells with the quinone-based drug as described for the apoptosis assay.
-
Cell Harvesting and Washing: Collect and wash the cells with PBS.
-
JC-1 Staining: Resuspend the cells in a medium containing the JC-1 dye. Incubate at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy.
-
Healthy cells: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.
-
Apoptotic cells: In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[26][27][28][29]
-
Conclusion
This compound exhibits a distinct and multifaceted mechanism of action compared to established quinone-based drugs like Doxorubicin and Mitomycin C. While all leverage the reactivity of the quinone core, this compound's ability to target specific signaling pathways such as GADD153 and PDK1, in addition to inducing mitochondrial-mediated apoptosis, presents a unique therapeutic profile. The comparative cytotoxicity data highlights the varying potencies of these compounds across different cancer cell lines, underscoring the importance of selecting appropriate models for preclinical evaluation. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel quinone-based drug candidates. Further research focusing on direct comparative studies will be crucial for elucidating the full therapeutic potential of this compound and its analogues in the landscape of cancer chemotherapy.
References
- 1. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Lithium chloride attenuates mitomycin C induced necrotic cell death in MDA-MB-231 breast cancer cells via HMGB1 and Bax signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug: Mitomycin-C - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 15. Ultrastructural Changes and Antitumor Effects of Doxorubicin/Thymoquinone-Loaded CaCO3 Nanoparticles on Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cell lines ic50: Topics by Science.gov [science.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin’s Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 22. This compound induces apoptosis in gastric cancer cells by inhibiting the signal transducer and activator of the transcription 3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. A review on the efficacy and toxicity of different doxorubicin nanoparticles for targeted therapy in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Allicin Overcomes Doxorubicin Resistance of Breast Cancer Cells by Targeting the Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. TRAIL-activated apoptotic signaling pathway Gene Ontology Term (GO:0036462) [informatics.jax.org]
- 29. Frontiers | Pegylated Liposomal Doxorubicin Versus Epirubicin as Adjuvant Therapy for Stage I–III Breast Cancer [frontiersin.org]
A Comparative Analysis of Apoptotic Induction: Ilimaquinone vs. Staurosporine
For Immediate Release
This guide provides a detailed comparison of the apoptotic-inducing capabilities of ilimaquinone, a marine sponge metabolite, and staurosporine, a well-established protein kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the mechanisms of programmed cell death and the evaluation of potential therapeutic agents.
Introduction
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. The induction of apoptosis is a key mechanism for many anti-cancer therapies. This guide benchmarks the marine-derived compound this compound against the widely used apoptosis inducer, staurosporine. While staurosporine is a potent, broad-spectrum kinase inhibitor, this compound has been shown to induce apoptosis through more targeted cellular pathways.[1][2][3][4][5]
Mechanism of Action
This compound: A Multi-Faceted Apoptosis Inducer
This compound, a sesquiterpene quinone isolated from marine sponges, triggers apoptosis through several distinct signaling pathways.[6] Its mechanisms include the activation of the intrinsic mitochondrial pathway, modulation of key tumor suppressor proteins, and interference with cancer cell metabolism.
One of the primary mechanisms is the induction of the mitochondrial-mediated pathway .[7][8] this compound treatment leads to a decrease in the mitochondrial membrane potential, which is followed by the activation of caspase-9 and the executioner caspase-3.[7][8] This process is also associated with the downregulation of the anti-apoptotic protein Bcl-2.[7]
Furthermore, this compound has been shown to activate the p53 tumor suppressor pathway . It promotes the phosphorylation of p53 at the Ser15 residue, leading to its stabilization and accumulation.[9] Activated p53 then upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which results in G2/M phase cell cycle arrest and subsequent apoptosis.[9]
Recent studies have also highlighted this compound's role in targeting cancer metabolism by inhibiting Pyruvate Dehydrogenase Kinase 1 (PDK1) .[10][11] This inhibition leads to an increase in mitochondrial reactive oxygen species (ROS), contributing to apoptotic cell death.[10][11] Additionally, this compound can suppress the STAT3 signaling pathway and upregulate the GADD153/CHOP pathway , both of which are implicated in its anti-proliferative and apoptotic effects.[12][13]
This compound can also sensitize cancer cells to other treatments. It has been shown to upregulate the expression of death receptors DR4 and DR5, making human colon cancer cells more susceptible to TRAIL-induced apoptosis.[14]
Staurosporine: A Potent, Broad-Spectrum Kinase Inhibitor
Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is a potent but non-selective protein kinase inhibitor. Its ability to induce apoptosis in a wide array of cell types has made it a standard positive control in apoptosis research.[1][2][3][4][5]
Staurosporine's primary mechanism of apoptotic induction is through the intrinsic, mitochondrial-dependent pathway . It triggers the release of cytochrome c and Smac/DIABLO from the mitochondria, leading to the activation of caspases.[1] Caspase-3 activation is a common feature of staurosporine-induced apoptosis.[2][15]
Interestingly, staurosporine can also induce apoptosis through caspase-independent pathways .[1][16][17] This suggests a more complex mechanism of action that can bypass certain cellular resistance mechanisms. In some contexts, particularly when caspases are inhibited, staurosporine can induce other forms of programmed cell death, such as necroptosis and PANoptosis.[18][19]
Staurosporine is also known to cause cell cycle arrest, typically at the G2/M phase , which contributes to its anti-proliferative effects.[20][21]
Quantitative Comparison of Apoptotic Induction
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and staurosporine in various cancer cell lines, providing a quantitative measure of their cytotoxic and apoptosis-inducing potential.
| Compound | Cell Line | IC50 | Reference |
| This compound | HCT-116 (Colon Carcinoma) | 17.89 µM | [7] |
| This compound | PC3 (Prostate Cancer) | 10.1 µM | [22] |
| This compound | SCC4 (Oral Squamous Carcinoma) | 7.5 µM | [6][23][24] |
| This compound | SCC2095 (Oral Squamous Carcinoma) | 8.5 µM | [6][23][24] |
| Staurosporine | KB (Oral Carcinoma) | ~100 nM | [21] |
| Staurosporine | Caco2 (Colorectal Adenocarcinoma) | 307.1 - 463.6 nM | [25] |
| Staurosporine | SH-SY5Y (Neuroblastoma) | 100 nM | [4] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the apoptotic effects of this compound and staurosporine.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or staurosporine for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound or staurosporine for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptotic Proteins
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bcl-2, p53) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the apoptotic induction by this compound and staurosporine.
Caption: this compound's multi-pathway induction of apoptosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of a common pathway of apoptosis by staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis and Autophagy in Human Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis in gastric cancer cells by inhibiting the signal transducer and activator of the transcription 3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells | PLOS One [journals.plos.org]
- 19. Classical apoptotic stimulus, staurosporine, induces lytic inflammatory cell death, PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 21. Staurosporine induces apoptosis in human papillomavirus positive oral cancer cells at G2/M phase by disrupting mitochondrial membrane potential and modulation of cell cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound Induces Apoptosis and Autophagy in Human Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Validating the Specificity of Ilimaquinone for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilimaquinone (IQ), a sesquiterpenoid quinone isolated from marine sponges, has garnered significant interest in the scientific community due to its diverse biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1] Understanding the precise molecular targets of this compound and validating its specificity is crucial for its development as a potential therapeutic agent and as a chemical probe to dissect complex cellular processes. This guide provides a comparative analysis of this compound's performance against other well-characterized molecules, supported by experimental data and detailed protocols to aid researchers in their investigations.
Product Performance Comparison: Targeting Key Cellular Processes
The specificity of a compound is a critical determinant of its utility in research and medicine. The following tables summarize the inhibitory concentrations (IC50) and dissociation constants (Kd) of this compound and its alternatives against their respective molecular targets.
Table 1: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
| Compound | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 | Reference(s) |
| This compound (IQ) | Kd: 14,640 nM | - | - | - | [2] |
| JX06 | 49 | 101 | 313 | >10,000 nM | [3][4][5][6] |
| AZD7545 | 36.8 - 87 | 6.4 | 600 | Stimulatory | [7][8][9][10] |
Table 2: Disruption of Golgi Apparatus Function
| Compound | Target/Mechanism | IC50 | Reference(s) |
| This compound (IQ) | Golgi Vesiculation | ~10.6-13.5 µM (cell proliferation) | [11] |
| Brefeldin A (BFA) | Inhibition of protein transport from ER to Golgi | 0.2 µM (cell differentiation in HCT 116) | [12][13] |
Mechanism of Action: A Comparative Analysis
Disruption of the Golgi Apparatus: this compound vs. Brefeldin A
A primary and well-documented effect of this compound is the disruption of the Golgi apparatus, leading to its complete vesiculation.[14] This action blocks protein transport at the cis-Golgi, effectively halting the secretory pathway.[15][16]
Brefeldin A (BFA) is another widely used inhibitor of protein transport that affects the Golgi. However, the mechanisms of IQ and BFA are distinct. BFA inhibits guanine nucleotide exchange factors (GEFs) for ADP-ribosylation factor (Arf) proteins, which are crucial for the formation of COPI-coated vesicles.[17][18][19] This leads to the redistribution of Golgi proteins into the endoplasmic reticulum (ER), a phenomenon known as retrograde transport.[20][21] In contrast, this compound treatment prevents the association of β-COP (a component of the COPI coat) and Arf with Golgi membranes but does not induce this retrograde transport of Golgi enzymes into the ER.[14]
Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1)
Recent studies have identified Pyruvate Dehydrogenase Kinase 1 (PDK1) as a molecular target of this compound.[2][22] PDK1 is a key enzyme in cellular metabolism, and its inhibition can shift cancer cells from glycolysis towards oxidative phosphorylation, leading to apoptosis.[23] this compound has been shown to bind to the ATP-binding pocket of PDK1.[2][23]
In comparison, JX06 is a potent and covalent inhibitor of PDK1, 2, and 3, while AZD7545 is a potent inhibitor of PDK1 and 2 but stimulates PDK4 activity.[3][5][6][7][8][9][10] The quantitative data in Table 1 highlights the different potency and selectivity profiles of these compounds.
Induction of Apoptosis and Modulation of Signaling Pathways
This compound induces apoptosis in various cancer cell lines through a mitochondria-mediated pathway.[24] This process is associated with the upregulation of the pro-apoptotic protein GADD153 (also known as CHOP).[1] Furthermore, this compound has been shown to inhibit the DNA binding of the transcription factor NF-κB, although this may not be its primary anticancer mechanism.[1] The activation of ROS-ERK/p38 MAPK-CHOP signaling pathways also contributes to its pro-apoptotic effects by sensitizing cancer cells to TRAIL-induced apoptosis.[25]
Experimental Protocols
To facilitate the validation of this compound's specificity, detailed protocols for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and grow overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Harvesting and Lysis: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysate and heat at different temperatures for a fixed time (e.g., 3 minutes), followed by cooling.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the putative target by Western blotting, ELISA, or mass spectrometry.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
In Vitro Kinase Assay for PDK1 Inhibition
This assay directly measures the enzymatic activity of PDK1 in the presence of this compound.
Methodology:
-
Reagents: Recombinant human PDK1, its substrate (e.g., a peptide derived from the pyruvate dehydrogenase E1α subunit), ATP (radiolabeled or with a detection system), and this compound.
-
Reaction Setup: In a microplate, combine PDK1, the substrate, and varying concentrations of this compound in a kinase assay buffer.
-
Initiation of Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as autoradiography (with radiolabeled ATP), fluorescence polarization, or antibody-based detection of the phosphorylated product.
-
Data Analysis: Plot the percentage of kinase activity against the concentration of this compound to determine the IC50 value.
Golgi Vesiculation Assay (Immunofluorescence)
This assay visualizes the effect of this compound on the morphology of the Golgi apparatus.
Methodology:
-
Cell Culture: Grow adherent cells on coverslips.
-
Treatment: Treat the cells with this compound, Brefeldin A (as a positive control), and a vehicle control for a specified time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against a Golgi marker protein (e.g., GM130, Giantin).
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Imaging: Mount the coverslips on microscope slides and visualize the Golgi morphology using a fluorescence microscope.
-
Analysis: Compare the Golgi structure in treated cells to the control. A fragmented and vesicular appearance indicates Golgi disruption.
Apoptosis Assay (Western Blot for Caspase Cleavage)
This assay detects the activation of caspases, key executioners of apoptosis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for different time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against cleaved caspase-3 and PARP.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: The appearance of the cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[26][27]
This guide provides a framework for researchers to rigorously validate the specificity of this compound for its molecular targets. By employing these comparative approaches and detailed experimental protocols, the scientific community can further elucidate the mechanisms of action of this promising natural product and pave the way for its potential therapeutic applications.
References
- 1. This compound, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound inhibits gap-junctional communication prior to Golgi fragmentation and block in protein transport [ouci.dntb.gov.ua]
- 12. selleckchem.com [selleckchem.com]
- 13. SmallMolecules.com | Brefeldin A (BFA) (100mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 14. Complete vesiculation of Golgi membranes and inhibition of protein transport by a novel sea sponge metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.fo [pure.fo]
- 16. This compound inhibits gap-junctional communication prior to Golgi fragmentation and block in protein transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On the action of Brefeldin A on Sec7-stimulated membrane-recruitment and GDP/GTP exchange of Arf proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portlandpress.com [portlandpress.com]
- 19. Dual specificity of the interfacial inhibitor brefeldin a for arf proteins and sec7 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular mechanism and functional role of brefeldin A-mediated ADP-ribosylation of CtBP1/BARS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. invivogen.com [invivogen.com]
- 22. This compound Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. This compound induces death receptor expression and sensitizes human colon cancer cells to TRAIL-induced apoptosis through activation of ROS-ERK/p38 MAPK-CHOP signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biotech.illinois.edu [biotech.illinois.edu]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
Safety Operating Guide
Navigating the Safe Disposal of Ilimaquinone: A Procedural Guide
For researchers, scientists, and drug development professionals handling ilimaquinone, a bioactive marine metabolite, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its inherent hazardous properties, specific procedures must be followed to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, grounded in established safety protocols.
Key Properties and Hazards of this compound
This compound is a sesquiterpenoid quinone first isolated from marine sponges.[1] Its utility in research, including anticancer and antiviral studies, is significant.[2][3] However, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Understanding its chemical and physical properties is fundamental to safe handling and disposal.
| Property | Value |
| Chemical Formula | C22H30O4[1][2][4][5] |
| Molar Mass | 358.47 g·mol−1[1][2][3][5] |
| Appearance | Red solid[3][6] |
| Solubility | Soluble in DMSO (200 mg/mL)[3][6] |
| Storage Temperature | -20°C[2][3][4][6] |
| CAS Number | 71678-03-0[1][2][3][4] |
Procedural Steps for this compound Disposal
The following protocol outlines the necessary steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE) and Engineering Controls: Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[4] All handling of this compound, including waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[4] An accessible safety shower and eye wash station are mandatory.[4]
2. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder and any grossly contaminated items (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container. The container must be compatible with chemical waste and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Given its high aquatic toxicity, this compound solutions must not be disposed of down the drain.[4]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Labeling of Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.
4. Temporary Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[7] This area should be under the control of laboratory personnel and away from general traffic.
5. Final Disposal: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.[4] Provide them with a complete and accurate description of the waste.
Experimental Protocol for Decontamination of Labware: For non-disposable labware (e.g., glassware) that has come into contact with this compound, a triple-rinse procedure is recommended:
-
Rinse the labware three times with a suitable solvent in which this compound is soluble, such as DMSO or acetone.
-
Collect all rinsate as hazardous liquid waste.[7]
-
After the triple rinse, the labware can typically be washed using standard laboratory procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound A cell-permeable marine sponge metabolite with anti-microbial, anti-HIV, anti-inflammatory, and anti-mitotic properties. | 71678-03-0 [sigmaaldrich.com]
- 4. This compound|71678-03-0|MSDS [dcchemicals.com]
- 5. scbt.com [scbt.com]
- 6. This compound A cell-permeable marine sponge metabolite with anti-microbial, anti-HIV, anti-inflammatory, and anti-mitotic properties. | 71678-03-0 [sigmaaldrich.com]
- 7. nswai.org [nswai.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
